molecular formula C16H18O7 B11930385 (E)-5-O-Cinnamoylquinic acid

(E)-5-O-Cinnamoylquinic acid

Katalognummer: B11930385
Molekulargewicht: 322.31 g/mol
InChI-Schlüssel: WTMHIVNZOSRKJU-MUMPLMHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(E)-5-O-Cinnamoylquinic acid is a useful research compound. Its molecular formula is C16H18O7 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H18O7

Molekulargewicht

322.31 g/mol

IUPAC-Name

(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m0/s1

InChI-Schlüssel

WTMHIVNZOSRKJU-MUMPLMHTSA-N

Isomerische SMILES

C1[C@@H]([C@H]([C@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O

Kanonische SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

(E)-5-O-Cinnamoylquinic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-O-Cinnamoylquinic acid is a member of the diverse family of hydroxycinnamoyl-quinic acids (HCQAs), a group of phenolic compounds widely distributed in the plant kingdom. While less studied than its caffeoylquinic acid counterparts, this compound and its isomers are gaining interest for their potential bioactivities. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for this compound and related compounds. It details experimental protocols for extraction and quantification and explores the potential biological signaling pathways associated with this class of molecules. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding and further research.

Introduction

Hydroxycinnamoyl-quinic acids (HCQAs) are esters formed between a hydroxycinnamic acid (such as p-coumaric, caffeic, or ferulic acid) and quinic acid. These compounds are synthesized in plants through the phenylpropanoid pathway and are involved in various physiological processes, including defense against pathogens and UV radiation. This compound is a specific isomer within this family, characterized by the esterification of the cinnamoyl group at the 5-position of the quinic acid moiety. While the biological activities of many HCQAs, particularly caffeoylquinic acids, are well-documented, the specific roles and therapeutic potential of cinnamoylquinic acid esters are an emerging area of research.

Natural Sources and Distribution

This compound and its isomers are found in various plant species, often as minor components alongside more abundant phenolic compounds. The distribution can vary significantly between different plant parts, such as leaves, fruits, and flowers.

Quantitative Data on Cinnamoylquinic Acid Derivatives in Plant Sources

Direct quantitative data for this compound is limited in the current literature. However, data for closely related cinnamoylquinic acid derivatives, such as p-coumaroylquinic acid isomers, have been reported in several plant species. The following tables summarize the available data for these related compounds, providing an indication of potential sources and concentrations.

Table 1: Concentration of p-Coumaroylquinic Acid Isomers in Cherimoya Leaves

CompoundConcentration (mg/g of extract)Plant Part
5-p-coumaroylquinic acid isomer 1Not specified, but identifiedLeaves
5-p-coumaroylquinic acid isomer 2Not specified, but identifiedLeaves

Data extracted from a study on the phenolic composition of Cherimoya leaves, which identified these isomers for the first time in this plant material.

Table 2: Cinnamic Acid Content in Fresh Bamboo Shoots (Dendrocalamus hamiltonii)

CompoundFractionConcentration (mg/10g)
Cinnamic acidFree Phenolic Extract0.75

This table indicates the presence of the precursor cinnamic acid in bamboo shoots, suggesting the potential for the presence of its quinic acid esters.

Table 3: Caffeoylquinic and Feruloylquinic Acids in Purple Sweet Potato (Ipomoea batatas)

Compound ClassNumber of Identified Compounds
mono-Cinnamoylquinic acids (CiQA)8
di-Cinnamoylquinic acids (di-CiQA)14
tri-Cinnamoylquinic acids (tri-CiQA)5

A study on purple sweet potato roots identified a significant number of cinnamoylquinic acid derivatives, including those containing feruloyl moieties, highlighting this as a potentially rich source.[1]

Experimental Protocols

Extraction of Cinnamoylquinic Acids from Plant Material

The following protocol is a generalized method for the extraction of HCQAs, including this compound, from plant tissues. Optimization may be required depending on the specific plant matrix.

Objective: To extract phenolic compounds, including cinnamoylquinic acids, from plant material for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, peels, roots)

  • Methanol (B129727) or ethanol (B145695) (HPLC grade)

  • Formic acid or acetic acid

  • Deionized water

  • Mortar and pestle or a laboratory blender

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize 1-5 g of fresh plant material or 0.1-0.5 g of dried, powdered material.

  • Extraction: Add 10-20 mL of 80% methanol (or ethanol) containing 0.1% formic acid to the homogenized sample.

  • Sonication/Maceration: Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate with constant stirring for 2 hours at room temperature, protected from light.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Re-extraction (Optional): Repeat the extraction process (steps 2-5) on the pellet to maximize yield and pool the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the concentrated extract (redissolved in a small volume of water) onto the cartridge. c. Wash the cartridge with deionized water to remove sugars and other polar impurities. d. Elute the phenolic compounds with methanol.

  • Final Preparation: Evaporate the methanol from the eluate and redissolve the residue in a known volume of the initial mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

Objective: To separate, identify, and quantify this compound and its isomers.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 40% B

    • 30-35 min: 40% to 95% B

    • 35-40 min: Hold at 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV-Vis (PDA): Monitor at 280 nm and 320 nm.

    • MS (ESI-): Scan in negative ion mode over a mass range of m/z 100-1000. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the deprotonated molecule [M-H]⁻ of 5-O-cinnamoylquinic acid (C16H18O7, expected m/z 337.09).

Quantification:

  • Prepare a calibration curve using a certified standard of this compound at a minimum of five different concentrations.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While research specifically targeting this compound is limited, studies on related cinnamoylquinic acids, such as feruloylquinic acids, have demonstrated potential biological activities, particularly in the context of neurogenesis.

Neurogenesis Promotion

Recent studies have shown that certain cinnamoylquinic acid derivatives can promote the proliferation and differentiation of neural stem cells (NSCs). For instance, 3,4,5-tri-feruloylquinic acid (TFQA) has been observed to enhance neurogenesis in murine NSCs.

Potential Signaling Pathway: ErbB Signaling

Microarray analyses of NSCs treated with cinnamoylquinic acids have implicated the ErbB signaling pathway as a potential mediator of their neurogenic effects. The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. Activation of this pathway by cinnamoylquinic acids may lead to the downstream activation of the AKT and MAPK signaling cascades, which are known to regulate these cellular processes.

G CQA This compound (and related derivatives) ErbB_Receptor ErbB Receptor CQA->ErbB_Receptor Activation AKT_Pathway AKT Pathway ErbB_Receptor->AKT_Pathway MAPK_Pathway MAPK Pathway ErbB_Receptor->MAPK_Pathway Proliferation NSC Proliferation AKT_Pathway->Proliferation Survival Cell Survival AKT_Pathway->Survival Differentiation Neuronal Differentiation MAPK_Pathway->Differentiation

Caption: Proposed ErbB signaling pathway activated by cinnamoylquinic acids in neural stem cells.

Conclusion

This compound represents an intriguing, yet understudied, member of the HCQA family. While specific data on its natural abundance and biological activities are still emerging, related compounds show promise, particularly in the area of neurogenesis. The methodologies outlined in this guide provide a framework for researchers to further investigate the distribution and therapeutic potential of this and other cinnamoylquinic acid derivatives. Future studies should focus on the systematic screening of plant sources, particularly within the Asteraceae and Ipomoea genera, and the elucidation of the specific molecular mechanisms underlying the bioactivities of these compounds. Such efforts will be crucial for unlocking their potential in drug development and functional food applications.

References

The Biosynthesis of (E)-5-O-Cinnamoylquinic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-O-Cinnamoylquinic acid is a member of the diverse family of hydroxycinnamoylquinic acids (HCQAs), which are esters formed between a hydroxycinnamic acid and quinic acid. These compounds are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their broad range of biological activities. While the biosynthesis of more common HCQAs, such as chlorogenic acid (5-O-caffeoylquinic acid), is well-documented, the pathway leading to the formation of this compound is less characterized. This technical guide provides a comprehensive overview of the core biosynthetic pathway, including the key enzymes, intermediates, and relevant experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of phenolic compounds from the aromatic amino acid L-phenylalanine.

The initial steps of the pathway involve the conversion of L-phenylalanine to cinnamic acid, which is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This activation is a critical step, preparing the cinnamoyl moiety for subsequent transfer.

The final and key step in the formation of this compound is the esterification of quinic acid with cinnamoyl-CoA. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA transferases (HCTs) or hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferases (HQTs). These enzymes belong to the BAHD acyltransferase superfamily. While typically studied for their role in the biosynthesis of lignin (B12514952) and other HCQAs using acyl donors like p-coumaroyl-CoA and caffeoyl-CoA, HCTs are known to exhibit substrate promiscuity, allowing them to utilize cinnamoyl-CoA as an acyl donor.

The core reaction is as follows:

Cinnamoyl-CoA + Quinic Acid ⇌ this compound + Coenzyme A

This reaction is catalyzed by a promiscuous Hydroxycinnamoyl-CoA Transferase (HCT/HQT).

Key Enzymes and Intermediates in the Biosynthesis of this compound
Intermediate/EnzymeAbbreviationRole in Pathway
L-PhenylalaninePhePrimary precursor, an essential aromatic amino acid.
Phenylalanine Ammonia-LyasePALCatalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.
Cinnamic Acid-The initial product of the phenylpropanoid pathway.
Cinnamate-4-hydroxylaseC4HCatalyzes the hydroxylation of cinnamic acid to p-coumaric acid (in a parallel branch).
4-Coumarate:CoA Ligase4CLActivates cinnamic acid and its derivatives to their corresponding CoA thioesters.
Cinnamoyl-CoA-The activated form of cinnamic acid, serving as the acyl donor.
Quinic Acid-The acyl acceptor molecule, derived from the shikimate pathway.
Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl TransferaseHCT/HQTCatalyzes the transfer of the cinnamoyl group from cinnamoyl-CoA to quinic acid.
This compound -Final Product

Visualizing the Biosynthesis Pathway

The following diagram illustrates the core steps leading to the formation of this compound.

Biosynthesis_of_E_5_O_Cinnamoylquinic_acid L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Final_Product This compound Cinnamoyl_CoA->Final_Product HCT/HQT Quinic_Acid Quinic Acid (from Shikimate Pathway) Quinic_Acid->Final_Product

Core biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of a Promiscuous HCT Enzyme

This protocol describes the expression of a plant HCT in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Experimental Workflow:

HCT_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification Clone_HCT Clone HCT cDNA into a pET expression vector with a His-tag Transform Transform the expression vector into E. coli (e.g., BL21(DE3)) Clone_HCT->Transform Culture Grow E. coli culture to an OD600 of 0.6-0.8 Transform->Culture Induce Induce protein expression with IPTG (e.g., 0.5 mM) at a lower temperature (e.g., 18°C) overnight Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Resuspend cell pellet and lyse by sonication Harvest->Lyse Centrifuge_lysate Centrifuge lysate to pellet cell debris Lyse->Centrifuge_lysate Affinity_Chr Apply supernatant to a Ni-NTA affinity column Centrifuge_lysate->Affinity_Chr Wash Wash the column to remove non-specifically bound proteins Affinity_Chr->Wash Elute Elute the His-tagged HCT protein with an imidazole (B134444) gradient Wash->Elute SDS_PAGE Analyze fractions by SDS-PAGE to assess purity Elute->SDS_PAGE

Workflow for heterologous expression and purification of HCT.

Methodology:

  • Cloning: The full-length coding sequence of the candidate HCT gene is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). The cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged HCT is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The HCT protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

In Vitro HCT Enzyme Assay with Cinnamoyl-CoA

This protocol details the procedure for measuring the enzymatic activity of the purified HCT with cinnamoyl-CoA and quinic acid as substrates.

Methodology:

  • Reaction Mixture: The standard reaction mixture (e.g., 100 µL final volume) contains:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

    • 1 mM Dithiothreitol (DTT)

    • 50-200 µM Cinnamoyl-CoA (substrate)

    • 1-5 mM Quinic acid (substrate)

    • 1-5 µg of purified HCT enzyme

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified time (e.g., 15-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification (e.g., with 10% trifluoroacetic acid).

  • Analysis: The reaction products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). The formation of this compound is monitored at a characteristic wavelength (e.g., ~280 nm) and confirmed by its mass-to-charge ratio (m/z).

  • Quantitative Analysis: The amount of product formed is quantified by comparing the peak area to a standard curve generated with an authentic standard of this compound.

Metabolite Extraction and Quantification from Plant Tissues

This protocol outlines the extraction of phenylpropanoid esters from plant material and their subsequent quantification.

Methodology:

  • Sample Preparation: Fresh plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. The powdered tissue is then lyophilized.

  • Extraction: A known amount of the lyophilized powder (e.g., 50 mg) is extracted with a suitable solvent, typically an aqueous methanol or ethanol (B145695) solution (e.g., 80% methanol), often with the addition of an internal standard for accurate quantification. The extraction is usually performed with agitation at 4°C for several hours or overnight.

  • Clarification: The extract is centrifuged to pellet cell debris, and the supernatant is collected.

  • Analysis by LC-MS/MS: The clarified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Quantitative Data

While specific kinetic data for HCT/HQT with cinnamoyl-CoA is not extensively reported in the literature, the following table presents typical kinetic parameters for HCT enzymes with the more commonly studied substrate, p-coumaroyl-CoA. It is expected that the Km for cinnamoyl-CoA would be higher (lower affinity) and the kcat lower (lower turnover rate) compared to p-coumaroyl-CoA, as the latter is generally the preferred substrate.

Typical Kinetic Parameters of Plant HCTs with p-Coumaroyl-CoA
Enzyme SourceSubstrateKm (µM)kcat (s-1)Vmax (pkat/mg protein)Reference
Brachypodium distachyon HCT1p-Coumaroyl-CoA12.00.082-[1]
Brachypodium distachyon HCT2p-Coumaroyl-CoA17.00.189-[1]
Arabidopsis thaliana HCTp-Coumaroyl-CoA25.90.175-[1]
Sorghum bicolor HCTp-Coumaroyl-CoA75--[2]

Note: The determination of kinetic parameters for cinnamoyl-CoA would require specific experimental investigation following the enzyme assay protocol outlined above.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the metabolic plasticity of the phenylpropanoid pathway. The substrate promiscuity of HCT/HQT enzymes allows for the production of a diverse array of hydroxycinnamoyl esters, including the cinnamoyl variant. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, characterize the specific enzymes involved, and quantify the accumulation of this compound in various plant species. Such research is crucial for harnessing the potential of this and other related compounds for applications in drug development and human health.

References

An In-depth Technical Guide to (E)-5-O-Cinnamoylquinic Acid: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (E)-5-O-Cinnamoylquinic acid, a naturally occurring phenolic compound. The document details its chemical structure, stereochemical configuration, and summarizes key analytical data. Furthermore, it outlines experimental protocols for its synthesis and purification and explores its potential interactions with key cellular signaling pathways, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

This compound is an ester formed between the C-5 hydroxyl group of quinic acid and the carboxylic acid group of (E)-cinnamic acid. The IUPAC name for this compound is cis-(3R,5R)-1,3,4,5-tetrahydroxy-3-[(E)-3-phenylprop-2-enoyl]cyclohexane-1-carboxylic acid.[1] The molecule possesses a molecular formula of C16H18O7 and a molecular weight of 322.31 g/mol .[1]

The stereochemistry of the quinic acid moiety is crucial, with specific configurations at its chiral centers. The cinnamoyl group is attached at the 5-position, and the double bond in the cinnamic acid residue is in the (E) or trans configuration, which is the more stable isomer.

Key Structural Features:

  • Quinic Acid Core: A substituted cyclohexane (B81311) ring with multiple hydroxyl groups and a carboxylic acid function, providing chirality and water solubility.

  • Cinnamoyl Moiety: A phenylpropanoid unit that contributes to the aromatic and hydrophobic character of the molecule.

  • Ester Linkage: Connects the quinic acid and cinnamic acid components.

  • (E)-Configuration: The trans geometry of the double bond in the cinnamoyl group.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H18O7[1]
Molecular Weight322.31 g/mol [1]
IUPAC Namecis-(3R,5R)-1,3,4,5-tetrahydroxy-3-[(E)-3-phenylprop-2-enoyl]cyclohexane-1-carboxylic acid[1]
SMILESC1--INVALID-LINK--O)O)(C(=O)/C=C/C2=CC=CC=C2)O)O">C@HO[1]

Table 2: Representative ¹H NMR Spectral Data (in CD₃OD)

Note: Data is based on related cinnamoylquinic acid derivatives and quinic acid itself. Actual chemical shifts for this compound may vary.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Cinnamoyl)7.60 - 7.50m
H-3', H-4', H-5' (Cinnamoyl)7.40 - 7.30m
H-7' (Cinnamoyl, C=CH)7.65d16.0
H-8' (Cinnamoyl, CH=C)6.40d16.0
H-3 (Quinic Acid)~4.20m
H-4 (Quinic Acid)~3.75dd8.0, 2.5
H-5 (Quinic Acid)~5.35m
H-2, H-6 (Quinic Acid)2.25 - 2.05m

Table 3: Representative ¹³C NMR Spectral Data (in CD₃OD)

Note: Data is based on related cinnamoylquinic acid derivatives and quinic acid itself. Actual chemical shifts for this compound may vary.

CarbonChemical Shift (δ, ppm)
C-1' (Cinnamoyl)~135
C-2', C-6' (Cinnamoyl)~129
C-3', C-5' (Cinnamoyl)~130
C-4' (Cinnamoyl)~131
C-7' (Cinnamoyl, C=CH)~146
C-8' (Cinnamoyl, CH=C)~118
C-9' (Cinnamoyl, C=O)~168
C-1 (Quinic Acid)~76
C-2, C-6 (Quinic Acid)~38
C-3 (Quinic Acid)~71
C-4 (Quinic Acid)~73
C-5 (Quinic Acid)~72
C-7 (Quinic Acid, COOH)~177

Table 4: Representative Mass Spectrometry Data

Note: Fragmentation patterns are based on related hydroxycinnamoyl-quinic acids.

Ionm/zDescription
[M-H]⁻321.09Deprotonated molecular ion
[Quinic Acid - H]⁻191.05Loss of the cinnamoyl group
[Cinnamic Acid - H]⁻147.04Cleavage of the ester bond
[Quinic Acid - H - H₂O]⁻173.04Dehydration of the quinic acid fragment
[Quinic Acid - H - CO₂]⁻147.04Decarboxylation of the quinic acid fragment

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are provided below. These protocols are based on established methods for the synthesis of related hydroxycinnamoyl-quinic acid derivatives.

Synthesis of this compound

The synthesis can be achieved through the esterification of a protected quinic acid derivative with an activated form of cinnamic acid, followed by deprotection.

1. Protection of Quinic Acid:

  • Objective: To selectively protect the hydroxyl groups at C-1, C-3, and C-4, and the carboxylic acid group, leaving the C-5 hydroxyl group available for esterification.

  • Procedure:

    • (-)-Quinic acid is first converted to its methyl ester by refluxing with methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

    • The resulting methyl quinate is then reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 3,4-isopropylidene acetal.

    • The remaining C-1 hydroxyl group can be protected using a suitable protecting group such as a silyl (B83357) ether (e.g., TBDMSCl).

2. Activation of Cinnamic Acid:

  • Objective: To convert cinnamic acid into a more reactive species for efficient esterification.

  • Procedure:

    • (E)-Cinnamic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form cinnamoyl chloride.

    • The reaction is typically carried out at room temperature and the resulting acid chloride is used immediately in the next step.

3. Esterification:

  • Objective: To couple the protected quinic acid with cinnamoyl chloride.

  • Procedure:

    • The protected methyl quinate derivative is dissolved in a dry, aprotic solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a non-nucleophilic base like triethylamine).

    • Cinnamoyl chloride is added dropwise to the solution at 0°C.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

4. Deprotection:

  • Objective: To remove all protecting groups to yield the final product.

  • Procedure:

    • The protected ester is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).

    • An acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added.

    • The mixture is stirred at room temperature until all protecting groups are cleaved (monitored by TLC).

    • The solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude product is typically achieved using chromatographic techniques.[2][3]

1. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane, followed by a gradient of methanol in dichloromethane.

  • Procedure:

    • The crude product is adsorbed onto a small amount of silica gel and loaded onto the column.

    • The column is eluted with the solvent gradient, and fractions are collected.

    • Fractions are analyzed by TLC to identify those containing the pure product.

    • The solvent from the combined pure fractions is evaporated to yield the purified compound.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detector at a wavelength where the cinnamoyl chromophore absorbs (e.g., 280 nm or 320 nm).

  • Procedure:

    • The partially purified product from column chromatography is dissolved in the mobile phase.

    • The solution is injected onto the preparative HPLC system.

    • Fractions corresponding to the main peak of the desired product are collected.

    • The solvent is removed by lyophilization or evaporation under reduced pressure to obtain the highly purified this compound.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, research on related polyphenolic compounds, particularly dicaffeoylquinic acids, suggests potential interactions with key inflammatory and cell survival pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][6][7]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Dicaffeoylquinic acids have been shown to inhibit the phosphorylation of MAPKs, suggesting a potential anti-inflammatory and anti-proliferative role.[4]

MAPK_Pathway Stimuli Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response CQA This compound (Potential Inhibition) CQA->MEK Inhibition CQA->ERK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[8][9][10] Its dysregulation is implicated in various diseases, including cancer. Natural products are known to modulate this pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response CQA This compound (Potential Modulation) CQA->PI3K Modulation CQA->Akt Modulation

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway plays a critical role in the inflammatory response and cell survival.[7][11][12][13] Inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Dicaffeoylquinic acids have been reported to inhibit NF-κB activation.[4]

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression CQA This compound (Potential Inhibition) CQA->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a significant natural product with a well-defined chemical structure and stereochemistry. While specific experimental data for this compound is emerging, established protocols for related molecules provide a solid foundation for its synthesis and characterization. The potential for this and similar compounds to modulate key cellular signaling pathways highlights their importance as lead structures in drug discovery and development, particularly in the areas of inflammation and oncology. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to (E)-5-O-Cinnamoylquinic Acid: Physicochemical Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-O-Cinnamoylquinic acid is a natural phenolic compound belonging to the hydroxycinnamoyl-quinic acid (HCQA) family. These compounds are esters formed between a hydroxycinnamic acid and quinic acid. Found in various plant sources, HCQAs, including cinnamoylquinic acid derivatives, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. However, a combination of computed data and experimental values for closely related compounds provides a strong predictive profile.

Structure and Identification
  • IUPAC Name: (1S,3R,4R,5R)-1,3,4-trihydroxy-5-{[(E)-3-phenylprop-2-enoyl]oxy}cyclohexane-1-carboxylic acid[1]

  • Molecular Formula: C₁₆H₁₈O₇[1]

  • Molecular Weight: 322.31 g/mol [1]

  • CAS Number: Not available. A closely related compound, 5-O-(E)-p-Coumaroylquinic acid, has the CAS number 5746-55-4.[]

Tabulated Physical and Chemical Properties

The following tables summarize the known and estimated physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₈O₇PubChem CID: 129834510[1]
Molecular Weight 322.31 g/mol PubChem CID: 129834510[1]
Melting Point ~215-218 °C (estimated)Based on the experimental value for the closely related 5-O-(E)-p-Coumaroylquinic acid.[]
Boiling Point ~613.2 ± 55.0 °C at 760 mmHg (estimated)Based on the experimental value for the closely related 5-O-(E)-p-Coumaroylquinic acid.[]
Solubility Soluble in DMSO and methanol (B129727).General solubility for HCQAs. Specific quantitative data in various solvents is not readily available.
XLogP3-AA -0.2PubChem CID: 129834510[1]
Hydrogen Bond Donor Count 5PubChem CID: 129834510[1]
Hydrogen Bond Acceptor Count 7PubChem CID: 129834510[1]
Rotatable Bond Count 4PubChem CID: 129834510[1]
Exact Mass 322.10525291 g/mol PubChem CID: 129834510[1]
Topological Polar Surface Area 135 ŲPubChem CID: 129834510[1]

Spectroscopic Data (Predicted and Inferred)

Detailed experimental spectra for this compound are not widely published. The following data is inferred from the known spectral characteristics of its constituent parts: the quinic acid moiety and the cinnamoyl moiety.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the quinic acid ring and the cinnamoyl group.

Proton Assignment (Inferred)Chemical Shift (δ, ppm) RangeMultiplicity
Quinic Acid Moiety
H-2, H-61.8 - 2.4m
H-3, H-4, H-53.5 - 4.5m
Cinnamoyl Moiety
Vinylic Protons6.3 - 7.8d, d (J≈16 Hz for trans)
Aromatic Protons7.2 - 7.6m
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the six carbons of the quinic acid ring and the nine carbons of the cinnamoyl group.

Carbon Assignment (Inferred)Chemical Shift (δ, ppm) Range
Quinic Acid Moiety
C-1 (Quaternary, COOH)175 - 180
C-2, C-6 (CH₂)35 - 45
C-3, C-4, C-5 (CH-O)68 - 78
C-1' (Quaternary, C-OH)70 - 80
Cinnamoyl Moiety
Carbonyl (C=O)165 - 170
Vinylic Carbons115 - 145
Aromatic Carbons125 - 135
Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of cinnamoylquinic acids.

Ionization ModeExpected m/z ValuesFragmentation Pattern
ESI- [M-H]⁻ at m/z 321.09The fragmentation in negative mode is expected to yield characteristic ions from the quinic acid and cinnamoyl moieties. A key fragment would be the loss of the cinnamoyl group.
ESI+ [M+H]⁺ at m/z 323.11Fragmentation in positive mode would also show losses of water and the cinnamoyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹) RangeDescription
O-H (hydroxyls and carboxylic acid)3500 - 2500 (broad)Strong and broad absorption due to hydrogen bonding.
C-H (aromatic and aliphatic)3100 - 2850Medium to weak absorptions.
C=O (ester and carboxylic acid)1735 - 1680Strong absorptions.
C=C (aromatic and vinylic)1650 - 1450Medium to weak absorptions.
C-O (ester and alcohol)1300 - 1000Strong absorptions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and bioactivity assessment of this compound.

Synthesis of this compound

A plausible synthetic route involves the esterification of quinic acid with cinnamoyl chloride. Protecting groups may be necessary to achieve regioselectivity.

Materials:

  • (-)-Quinic acid

  • Cinnamoyl chloride

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Protecting group reagents (e.g., acetone, dimethoxypropane) if required

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure (General Outline):

  • Protection of Quinic Acid (Optional but Recommended): To selectively acylate the 5-hydroxyl group, the 1,3, and 4-hydroxyl groups and the carboxylic acid can be protected. For example, formation of an acetonide can protect vicinal diols.

  • Esterification: The protected quinic acid is dissolved in an anhydrous solvent like DCM. A base such as pyridine is added, followed by the slow addition of cinnamoyl chloride at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides).

  • Final Purification: The deprotected this compound is further purified by recrystallization or chromatography to yield the final product.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) and serial dilutions.

    • Prepare a solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compound and the positive control to separate wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

    • A control well should contain methanol and the DPPH solution. A blank well should contain methanol only.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microplate

  • Spectrophotometer or microplate reader

  • Standard antibiotic (e.g., gentamicin, as a positive control)

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strains overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the broth to create a series of two-fold dilutions in the wells of a 96-well microplate.

    • Prepare similar dilutions for the positive control antibiotic.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, the biological activities of related cinnamoylquinic acids suggest potential mechanisms of action involving key cellular signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Some polyphenols, including the related 5-caffeoylquinic acid, have been shown to inhibit the NF-κB pathway.[3]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Transcription CQA This compound (Potential Inhibitor) CQA->IKK_complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and stress responses. Dysregulation of this pathway is also associated with various diseases, including cancer. Studies on other cinnamoylquinic acids have indicated their ability to modulate MAPK signaling.[4]

MAPK_Signaling_Pathway Extracellular_signals Extracellular Signals (Growth factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_signals->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_factors Transcription Factors (e.g., AP-1) MAPK->Transcription_factors Activation Cellular_responses Cellular Responses (Proliferation, Differentiation) Transcription_factors->Cellular_responses Regulation CQA This compound (Potential Modulator) CQA->MAPKKK Potential Modulation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with potential applications in drug development and as a health-promoting agent. While a complete experimental characterization is still emerging, the available data on its physicochemical properties and the biological activities of related compounds provide a strong foundation for future research. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the synthesis, bioactivity, and therapeutic potential of this and other cinnamoylquinic acids. Further studies are warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

An In-depth Technical Guide to the Discovery and History of Cinnamoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylquinic acids (CQAs), a prominent class of polyphenolic compounds, have garnered significant scientific interest due to their widespread presence in the plant kingdom and their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of CQAs, detailing the key scientific milestones from their initial isolation in the 19th century to their detailed characterization with modern analytical techniques. The document outlines both historical and contemporary experimental protocols for the extraction, isolation, and characterization of these compounds. Furthermore, it presents quantitative data on the distribution of various CQA isomers in different plant sources and elucidates the molecular signaling pathways through which they exert their biological effects. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study of cinnamoylquinic acids.

Discovery and Historical Perspective

The journey of discovering and understanding cinnamoylquinic acids has been a long and incremental process, spanning over a century of scientific inquiry.

Early Observations and the "Chlorogenic Acid" Era (19th and Early 20th Century)

The story begins in the mid-19th century with the investigation of coffee beans. In 1846 , French chemist Anselme Payen reported the isolation of a crystalline substance from green coffee beans, which he named "chlorogen acid" due to the green color it produced upon oxidation in the presence of alkali. At the time, the exact chemical nature of this substance remained elusive.

It wasn't until 1908 that the Dutch chemist K. Gorter successfully isolated a purer form of what he also termed chlorogenic acid, specifically 5-caffeoylquinic acid (5-CQA), from a crystalline potassium-caffeine chlorogenate complex. Gorter's work was pivotal as he recognized that this compound was not exclusive to coffee but was widely distributed among various plants.

The structural elucidation of this "chlorogenic acid" progressed further in 1932 when Hermann O. L. Fischer and Gerda Dangschat correctly proposed its structure as an ester of caffeic acid and quinic acid.[1] Their work laid the foundation for understanding the fundamental chemical makeup of this class of compounds.

Expansion of the Cinnamoylquinic Acid Family (Mid-20th Century)

The mid-20th century witnessed a significant expansion in the known diversity of cinnamoylquinic acids, largely driven by advancements in analytical techniques.

In 1950 , the term "isochlorogenic acid" was introduced to describe another fraction of chlorogenic acids found in coffee. Later, in the 1960s, researchers began to employ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural analysis. This led to the identification and characterization of several other CQA isomers, including:

  • Dicaffeoylquinic acids (diCQAs): These are molecules containing two caffeic acid units esterified to a quinic acid core.

  • Feruloylquinic acids (FQAs): These are esters of ferulic acid and quinic acid.

  • Neochlorogenic acid (3-caffeoylquinic acid) and cryptochlorogenic acid (4-caffeoylquinic acid) .[2]

This period marked a shift from viewing "chlorogenic acid" as a single entity to recognizing it as a family of structurally related compounds.

Quantitative Data: Distribution in Plant Sources

Cinnamoylquinic acids are ubiquitously present in the plant kingdom, with their concentrations and isomeric profiles varying significantly between species and even different parts of the same plant. Coffee beans, artichokes, and certain medicinal plants are particularly rich sources.

Plant SourceCinnamoylquinic Acid IsomerConcentration RangeReference
Green Coffee Beans (Coffea arabica) 5-caffeoylquinic acid (5-CQA)3.47 - 4.73 g/100g [3]
3-caffeoylquinic acid (3-CQA)Varies[4]
4-caffeoylquinic acid (4-CQA)Varies[4]
Feruloylquinic acids (FQAs)Varies
Dicaffeoylquinic acids (diCQAs)Varies[1]
Artichoke Leaves (Cynara scolymus) 1,5-dicaffeoylquinic acidHigh
3,5-dicaffeoylquinic acidHigh[5]
1,3-dicaffeoylquinic acid (Cynarin)Varies[2][6]
5-caffeoylquinic acid (5-CQA)Varies[2][6]
Yerba Mate (Ilex paraguariensis) 3-caffeoylquinic acid (3-CQA)High[7]
5-caffeoylquinic acid (5-CQA)1.6 g/100g (dry weight)[7]
Dicaffeoylquinic acids (diCQAs)4.2 g/100g (dry weight)[7]
Sweet Potato Leaves (Ipomoea batatas) 3,5-dicaffeoylquinic acid9.91 - 21.80 mg/kg (dry weight)[5]
Various Medicinal Plants 5-caffeoylquinic acid (5-CQA)0.6 mg/100g (S. cumini) to 1.6 g/100g (I. paraguariensis) (dry weight)[7]
Dicaffeoylquinic acids (diCQAs)3.0 mg/100g (P. anisum) to 4.2 g/100g (I. paraguariensis) (dry weight)[7]

Experimental Protocols

The methodologies for studying cinnamoylquinic acids have evolved from classical chemical techniques to sophisticated chromatographic and spectroscopic methods.

Historical Experimental Protocols

3.1.1. Isolation of "Chlorogen Acid" (Payen, 1846 - Inferred Protocol)

While detailed protocols from the 19th century are scarce, Payen's isolation of the potassium-caffeine chlorogenate complex likely involved the following conceptual steps:

Payen_Protocol A Green Coffee Beans B Aqueous Extraction A->B C Filtration B->C D Concentration of Extract C->D E Crystallization D->E F Isolation of Potassium-Caffeine Chlorogenate Crystals E->F

Caption: Inferred workflow for Payen's 1846 isolation.

3.1.2. Isolation of Chlorogenic Acid using Lead Acetate (B1210297) (Hulme, 1953)

A significant advancement in the purification of chlorogenic acid was the use of lead acetate precipitation, a method detailed by Hulme in 1953. This technique effectively removes impurities by forming a lead-chlorogenate complex.

  • Step 1: Extraction: The plant material (e.g., apple fruit tissue) is extracted with a suitable solvent, such as boiling ethanol, to solubilize the chlorogenic acid.

  • Step 2: Clarification: The crude extract is clarified by filtration or centrifugation to remove solid debris.

  • Step 3: Lead Acetate Precipitation: A solution of lead acetate is added to the extract. This causes the precipitation of a lead-chlorogenate complex, along with other phenolic compounds.

  • Step 4: Collection of Precipitate: The precipitate is collected by centrifugation.

  • Step 5: Decomposition of the Complex: The lead-chlorogenate complex is resuspended in a solvent, and the lead is removed by bubbling hydrogen sulfide (B99878) gas through the solution, which precipitates lead as lead sulfide.

  • Step 6: Final Purification: The solution is filtered to remove the lead sulfide, and the chlorogenic acid is then further purified by techniques such as crystallization.[8]

Modern Experimental Protocols

Modern research relies on a suite of advanced analytical techniques for the efficient and precise analysis of cinnamoylquinic acids.

3.2.1. Extraction

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction with various solvents.

  • Ultrasonic-Assisted Extraction (UAE): Ultrasound waves are used to disrupt plant cell walls, enhancing the extraction of intracellular compounds.

  • Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant matrix, accelerating the extraction process.

3.2.2. Isolation and Purification

  • High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatography technique that is particularly useful for the preparative isolation of natural products without a solid stationary phase.

  • Solid-Phase Extraction (SPE): Cartridges packed with a solid adsorbent are used to selectively retain and then elute cinnamoylquinic acids from a crude extract.

  • Column Chromatography: Traditional column chromatography using stationary phases like silica (B1680970) gel or Sephadex is still employed for purification.

3.2.3. Characterization and Quantification

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the separation, identification, and quantification of cinnamoylquinic acid isomers.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural elucidation of isolated cinnamoylquinic acids.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass measurements, aiding in the identification of known and novel cinnamoylquinic acids.

Modern_Workflow A Plant Material B Extraction (ASE, UAE, or MAE) A->B C Crude Extract B->C D Purification (HPCCC, SPE, or Column Chromatography) C->D E Isolated Cinnamoylquinic Acids D->E F Characterization & Quantification (HPLC-DAD/MS, NMR) E->F

Caption: A generalized modern experimental workflow.

Signaling Pathways Modulated by Cinnamoylquinic Acids

Cinnamoylquinic acids exert a wide range of biological activities, many of which are attributed to their ability to modulate key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Cinnamoylquinic acids are potent antioxidants. Their antioxidant mechanism involves the donation of a hydrogen atom from their hydroxyl groups to scavenge free radicals. Beyond direct radical scavenging, they also upregulate the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. In the presence of oxidative stress or electrophiles (including some cinnamoylquinic acids), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA Cinnamoylquinic Acids Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 inhibit ROS Oxidative Stress ROS->Keap1_Nrf2 inhibit Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation CQA Cinnamoylquinic Acids CQA->IKK inhibits Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes NFkB_n->Inflammatory_Genes activates transcription MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) MAPK->Cellular_Response regulates CQA Cinnamoylquinic Acids CQA->MAPKKK inhibits CQA->MAPKK inhibits CQA->MAPK inhibits

References

The Pivotal Role of (E)-5-O-Cinnamoylquinic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-O-Cinnamoylquinic acid, more commonly known as 5-O-caffeoylquinic acid (5-CQA) or chlorogenic acid (CGA), is a prominent phenolic compound synthesized via the phenylpropanoid pathway in a wide array of plant species. This technical guide provides an in-depth exploration of the multifaceted biological roles of 5-CQA in plant metabolism. It details its biosynthesis, its crucial functions in mediating responses to both biotic and abiotic stresses, and its interplay with key signaling pathways. This document summarizes quantitative data on 5-CQA concentrations, provides detailed experimental protocols for its analysis, and presents visual diagrams of relevant metabolic and signaling pathways to offer a comprehensive resource for researchers in plant science and drug development.

Introduction

This compound is an ester formed from caffeic acid and quinic acid and is one of the most abundant isomers of chlorogenic acid found in plants.[1] Its prevalence across the plant kingdom underscores its fundamental importance in various physiological processes.[1][2] Beyond its well-documented antioxidant properties, 5-CQA is a key player in plant defense mechanisms, growth regulation, and adaptation to environmental challenges.[3][4] This guide aims to consolidate the current understanding of 5-CQA's function in plant metabolism, providing a technical foundation for further research and application.

Biosynthesis of this compound

The synthesis of 5-CQA is intricately linked to the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions.

The core biosynthetic pathway can be summarized as follows:

  • L-Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .[4]

  • Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .[4]

  • p-Coumaric acid is activated to its corresponding CoA-ester, p-coumaroyl-CoA , by 4-coumarate:CoA ligase (4CL) .[4]

  • Finally, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) catalyzes the esterification of p-coumaroyl-CoA with quinic acid to produce p-coumaroyl-quinate , which is then hydroxylated by p-coumaroyl quinate 3'-hydroxylase (C3'H) to yield 5-O-caffeoylquinic acid .[4] An alternative and major route in many plants involves the direct esterification of caffeoyl-CoA with quinic acid by HQT .[4]

The following diagram illustrates the central steps in the biosynthesis of this compound.

graph "Biosynthesis_of_E_5_O_Cinnamoylquinic_acid" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#FFFFFF"]; Cinnamic_acid [label="Cinnamic Acid", fillcolor="#FFFFFF"]; p_Coumaric_acid [label="p-Coumaric Acid", fillcolor="#FFFFFF"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FFFFFF"]; Quinic_acid [label="Quinic Acid", fillcolor="#FFFFFF", shape=ellipse]; p_Coumaroyl_quinate [label="p-Coumaroyl-quinate", fillcolor="#FFFFFF"]; Caffeoyl_CoA [label="Caffeoyl-CoA", fillcolor="#FFFFFF"]; "5_O_Caffeoylquinic_acid" [label="this compound\n(5-O-Caffeoylquinic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Phenylalanine -> Cinnamic_acid [label="PAL"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL"]; {p_Coumaroyl_CoA, Quinic_acid} -> p_Coumaroyl_quinate [label="HQT"]; p_Coumaroyl_quinate -> "5_O_Caffeoylquinic_acid" [label="C3'H"]; p_Coumaroyl_CoA -> Caffeoyl_CoA [label="C3'H"]; {Caffeoyl_CoA, Quinic_acid} -> "5_O_Caffeoylquinic_acid" [label="HQT", style=dashed]; }

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data on this compound in Plants

The concentration of 5-CQA varies significantly among plant species, tissues, and developmental stages, and is notably influenced by environmental conditions.[1] The following tables summarize representative quantitative data from various studies.

Table 1: Concentration of this compound in Different Plant Tissues under Normal Growth Conditions

Plant SpeciesTissueConcentration (mg/g DW)Reference
Coffea arabica (Green Bean)Seed131 - 221[1]
Scolymus hispanicus (Midrib)Stem4.38 - 6.74[5]
Ipomoea batatas (Leaf)LeafVaries by cultivar[6]
Lactuca sativa 'Lollo Rosso'Leaf~1.5 - 2.5[7]
Solanum melongena (Pulp)Fruit0.5 - 13.0[8]

Table 2: Influence of Biotic and Abiotic Stress on this compound Concentration

Plant SpeciesStress FactorTissueChange in ConcentrationReference
Coffea arabicaDroughtLeafIncreased[9][10]
Lactuca sativaSalinity (NaCl)LeafIncreased[7]
Nicotiana attenuataHerbivory (Manduca sexta)LeafIncreased[11]
TomatoBacterial infectionLeafIncreased[3]
Forced Chicory RootsWounding and dryingRootIncreased up to 3.3-fold[12]

Biological Roles and Signaling Pathways

This compound is a key signaling molecule and a protective compound in plants, particularly in response to stress.

Role in Plant Defense

5-CQA is a central component of the plant's chemical defense arsenal (B13267) against pathogens and herbivores.[13] Upon pathogen attack or herbivory, the biosynthesis of 5-CQA is often upregulated.[3][11] It can act as a direct antimicrobial and anti-herbivore compound or as a precursor for the synthesis of other defense-related compounds like lignin.[3]

The plant defense signaling cascade involving 5-CQA can be initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a signaling cascade that often involves plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), leading to the activation of transcription factors that upregulate the expression of genes in the phenylpropanoid pathway, including those responsible for 5-CQA synthesis.[14][15]

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// Nodes Pathogen_Herbivore [label="Pathogen Attack or\nHerbivory (PAMPs/DAMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Recognition", fillcolor="#FFFFFF"]; Signaling_Cascade [label="Intracellular Signaling Cascade\n(ROS, Ca2+)", fillcolor="#FFFFFF"]; Hormone_Signaling [label="Hormone Signaling\n(JA, SA)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Activation of\nTranscription Factors", fillcolor="#FFFFFF"]; Gene_Expression [label="Upregulation of\nPhenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CQA_Accumulation [label="Accumulation of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Defense_Response [label="Plant Defense Response\n(Antimicrobial, Anti-herbivore)", fillcolor="#FFFFFF"];

// Edges Pathogen_Herbivore -> Receptor; Receptor -> Signaling_Cascade; Signaling_Cascade -> Hormone_Signaling; Hormone_Signaling -> Transcription_Factors; Transcription_Factors -> Gene_Expression; Gene_Expression -> CQA_Accumulation; CQA_Accumulation -> Defense_Response; }

Figure 2: Signaling pathway of plant defense involving 5-CQA.

Role in Abiotic Stress Response

Plants accumulate 5-CQA in response to various abiotic stresses, including drought, salinity, and high UV radiation.[2][7][9] Its primary role in this context is as a potent antioxidant, scavenging reactive oxygen species (ROS) that are produced in excess under stress conditions and can cause cellular damage.[9] By mitigating oxidative stress, 5-CQA helps to protect cellular structures and maintain metabolic function.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of 5-O-Caffeoylquinic Acid from Plant Tissues

This protocol is a general guideline and may require optimization for specific plant materials.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 70-80% Methanol (B129727) (HPLC grade)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100-500 mg of fresh or 20-100 mg of freeze-dried plant tissue.

  • Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1.5 mL of 70-80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5][16]

  • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of the extraction solvent, and the supernatants pooled.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[17][18]

graph "Extraction_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Plant Tissue Sample", shape=ellipse, fillcolor="#FFFFFF"]; Grinding [label="Grind in Liquid Nitrogen", fillcolor="#FFFFFF"]; Extraction [label="Add 70-80% Methanol\nand Sonicate", fillcolor="#FFFFFF"]; Centrifugation [label="Centrifuge at 13,000 x g", fillcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant", fillcolor="#FFFFFF"]; Filtration [label="Filter through 0.22 µm Syringe Filter", fillcolor="#FFFFFF"]; End [label="Sample ready for HPLC/LC-MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Grinding; Grinding -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Filtration; Filtration -> End; }

Figure 3: Experimental workflow for 5-CQA extraction.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid or 1% Acetic acid in water[17]

  • Mobile Phase B: Acetonitrile[17]

  • Gradient Elution: A typical gradient would be to start with a low percentage of B (e.g., 5-15%), increase to a higher percentage over 20-30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: 30-40°C[17]

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 325-330 nm[8]

Procedure:

  • Prepare a stock solution of authentic 5-O-caffeoylquinic acid standard in methanol.

  • Create a series of standard dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Inject the standards and the prepared plant extracts into the HPLC system.

  • Identify the 5-CQA peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

  • Quantify the amount of 5-CQA in the extracts using the calibration curve generated from the standards.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and specificity, UPLC-MS/MS is the method of choice.

Instrumentation and Conditions:

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.[6]

  • Column: A suitable sub-2 µm particle size C18 column.[6]

  • Mobile Phase: Similar to HPLC, typically with formic acid as a modifier.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-CQA. The parent ion is typically m/z 353, with major product ions at m/z 191 and 179.[6]

Procedure:

  • The sample preparation and standard curve generation are similar to the HPLC method.

  • Optimize the MS parameters (e.g., cone voltage, collision energy) for the specific instrument and compound.

  • Set up the Multiple Reaction Monitoring (MRM) method to detect the specific transitions for 5-CQA.

  • Analyze the samples and quantify using the area under the curve for the specific MRM transition.

In Vitro Antioxidant Activity Assays

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Plant extract or 5-CQA standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add 100 µL of various concentrations of the plant extract or 5-CQA standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[19][20]

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Ethanol (B145695) or phosphate (B84403) buffer

  • Plant extract or 5-CQA standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 20 µL of various concentrations of the plant extract or 5-CQA standard.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.[21][22][23]

Antimicrobial Activity Assay (Broth Microdilution)

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microplates

  • Plant extract or 5-CQA standard solution, sterilized by filtration

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate growth medium (e.g., to a McFarland standard of 0.5).

  • In a 96-well plate, perform serial two-fold dilutions of the plant extract or 5-CQA standard in the growth medium.

  • Add the microbial inoculum to each well.

  • Include positive (medium with inoculum, no test compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[24][25]

Gene Expression Analysis by qRT-PCR

Procedure:

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable kit or protocol.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, HQT) and a reference gene (e.g., actin or ubiquitin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

Procedure:

  • Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing β-mercaptoethanol and PVPP). Centrifuge to collect the crude protein extract.

  • Enzyme Assay: The assay mixture typically contains the protein extract, borate (B1201080) buffer (pH 8.8), and L-phenylalanine as the substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37-40°C) for a defined period (e.g., 30-60 minutes).

  • Measurement: Stop the reaction (e.g., by adding HCl) and measure the formation of cinnamic acid by reading the absorbance at 290 nm.

  • Calculation: Calculate the enzyme activity based on the change in absorbance over time and the protein concentration of the extract.

Conclusion

This compound is a vital metabolite in plants, playing a central role in growth, development, and adaptation to the environment. Its function as a key player in defense signaling against biotic and abiotic stresses highlights its importance for plant survival and resilience. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate roles of this compound. A deeper understanding of the biosynthesis, regulation, and mode of action of 5-CQA will not only advance our knowledge of plant biology but also holds significant potential for applications in agriculture and the development of novel therapeutic agents.

References

Preliminary Biological Screening of (E)-5-O-Cinnamoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-O-Cinnamoylquinic acid, a derivative of quinic acid and cinnamic acid, belongs to a class of phenolic compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary biological screening of this compound and its close analogs. It details the experimental protocols for assessing its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. Quantitative data from studies on related cinnamoylquinic and cinnamic acid derivatives are summarized to provide a comparative benchmark for future research. Furthermore, this guide illustrates key experimental workflows and the putative anti-inflammatory signaling pathway modulated by this class of compounds.

Introduction

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in various plants. They have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound is a specific ester of cinnamic acid and quinic acid. While comprehensive data on this exact molecule is emerging, the known bioactivities of its constituent parts and related derivatives suggest its potential as a valuable lead compound for drug discovery. This document outlines the foundational assays for the initial biological evaluation of this compound.

Biological Activities and Data Presentation

The preliminary biological screening of this compound and its analogs typically involves a battery of in vitro assays to determine their efficacy in several key areas. The following tables present representative quantitative data for various cinnamic acid derivatives, which can serve as a reference for evaluating the potency of this compound.

Antioxidant Activity

Antioxidant activity is a measure of a compound's ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate radical scavenging capacity.

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
Cinnamic AcidDPPH1215.1 (0.18 µg/mL)Vitamin C851.6 (0.12 µg/mL)
Acetylcinnamyl DerivativeDPPH768.4 (0.16 µg/mL)Vitamin C851.6 (0.12 µg/mL)
Ferulic Acid Derivative 4aDPPH56 ± 4.3Ascorbic Acid120 ± 3.3
Ferulic Acid Derivative 4bDPPH53 ± 3.6Ascorbic Acid120 ± 3.3
p-Coumaric Acid Derivative 5bDPPH29 ± 1.5Ascorbic Acid120 ± 3.3
Ferulic Acid Derivative 4bABTS7 ± 1.8Ascorbic Acid19 ± 1.0
p-Coumaric Acid Derivative 5bABTS5 ± 0.7Ascorbic Acid19 ± 1.0

Note: IC50 values are presented as reported in the literature and may vary based on experimental conditions. Lower IC50 values indicate higher antioxidant activity.[1][2]

Anti-inflammatory Activity

The anti-inflammatory potential of a compound is often assessed by its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. Cinnamic acid derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory genes.[3][4] Inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) is another important mechanism.

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
1-Methylhydantoin Cinnamic Imide 4COX-1 Inhibition37 ± 4--
1-Methylhydantoin Cinnamic Imide 4COX-2 Inhibition126 ± 12--
1-Methylhydantoin Cinnamic Imide 2COX-1 Inhibition56 ± 6--
1-Methylhydantoin Cinnamic Imide 2COX-2 Inhibition204 ± 10--
Cinnamic Acid Hybrid 3iLipoxygenase Inhibition7.4--

Note: Lower IC50 values indicate greater anti-inflammatory potential.[5][6][7]

Antimicrobial Activity

The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Cinnamic acid derivatives have demonstrated activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Cinnamic Acid Derivatives

Compound/DerivativeMicroorganismMIC (µM)
Cinnamic AcidMycobacterium tuberculosis H37Rv270 - 675
4-Methoxycinnamic AcidVarious Bacteria & Fungi50.4 - 449
Butyl Cinnamate (6)Candida albicans626.62
4-isopropylbenzylcinnamide (18)Staphylococcus aureus458.15
Decyl Cinnamate (9)Staphylococcus aureus550.96

Note: Lower MIC values indicate higher antimicrobial activity.[8][9]

Cytotoxic Activity

Cytotoxicity assays are crucial for determining the potential of a compound to kill cancer cells and for assessing its safety profile against normal cells. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

Table 4: Cytotoxic Activity of Cinnamic Acid Derivatives

Compound/DerivativeCell LineIC50 (µM)
Cinnamic Acid Hybrid 4bLipoxygenase Inhibition4.5
Cinnamic Acid Hybrid 4gLipoxygenase Inhibition4.5
Cinnamic Acid Hybrid 6aLipoxygenase Inhibition5.0
Cinnamic Acid Derivative 4iiHT-29 (Colon Cancer)>100
Cinnamic Acid Derivative 4iiA-549 (Lung Cancer)50

Note: Lower IC50 values indicate higher cytotoxic potential against the tested cell line.[10][11]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible biological screening of this compound.

Antioxidant Activity Assays

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

  • Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM working solution of DPPH in the same solvent.[12]

  • Assay Procedure : In a 96-well microplate, add various concentrations of the test compound. Add the DPPH working solution to each well to initiate the reaction.[12] A blank containing only the solvent and DPPH is also prepared.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[13]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation : Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[14] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Assay Procedure : In a 96-well microplate, add different concentrations of the test compound. Add the diluted ABTS•+ solution to each well.

  • Incubation : Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[15]

  • Measurement : Measure the absorbance at 734 nm using a microplate reader.[14]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide (NO) production, a key mediator of inflammation.

  • Reaction Setup : The assay is typically performed in a 96-well plate. The reaction mixture includes the NOS enzyme, L-arginine (the substrate), and necessary cofactors.[5][9]

  • Inhibitor Addition : Add various concentrations of this compound to the reaction wells. A control without the inhibitor is also prepared.

  • Incubation : Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for NO production.[5]

  • NO Detection : The amount of NO produced is determined by measuring the accumulation of its stable end products, nitrite (B80452) and nitrate (B79036), using the Griess reagent.[5][9] This involves an enzymatic conversion of nitrate to nitrite, followed by a colorimetric reaction with the Griess reagent.

  • Measurement : Measure the absorbance at 540 nm.[5]

  • Calculation : The percentage of NOS inhibition is calculated by comparing the absorbance of the sample wells to the control well. The IC50 value is then determined.

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[4]

  • Serial Dilution : Perform a two-fold serial dilution of this compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[10]

  • Inoculation : Inoculate each well with the prepared microbial suspension.[16] Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][18][19]

  • Cell Seeding : Seed the desired cell line (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3]

  • Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration that reduces cell viability by 50%, is then calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes relevant to the biological screening of this compound.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_compound Prepare Test Compound (this compound) mix Mix Compound and Reagent in 96-well Plate prep_compound->mix prep_reagent Prepare DPPH/ABTS Working Solution prep_reagent->mix incubate Incubate in Dark at Room Temperature mix->incubate read_abs Read Absorbance (517nm for DPPH, 734nm for ABTS) incubate->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate

Caption: General workflow for in vitro antioxidant activity screening.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active degrades & releases p50 p50 p65 p65 NFkB_inactive Inactive NF-κB (p50/p65/IκB) NFkB_nuc p50/p65 NFkB_active->NFkB_nuc translocates Cinn_Acid (E)-5-O-Cinnamoylquinic acid (or derivative) Cinn_Acid->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Transcription initiates

Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

antimicrobial_workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate serial_dilution->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The preliminary biological screening of this compound is a critical first step in evaluating its therapeutic potential. The assays and data presented in this guide provide a robust framework for researchers to assess its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The provided experimental protocols offer standardized methodologies to ensure data reliability and reproducibility. While specific data for this compound is still being accumulated, the information on related cinnamic acid derivatives strongly suggests that it is a promising candidate for further investigation. The elucidation of its activity and mechanisms of action, such as the inhibition of the NF-κB pathway, will be crucial in advancing this compound through the drug discovery and development pipeline.

References

The Dynamic Landscape of (E)-5-O-Cinnamoylquinic Acid Across Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-5-O-cinnamoylquinic acid, a significant member of the p-coumaroylquinic acid (pCoQA) family, is a naturally occurring phenolic compound found across a diverse range of plant species. As an ester of p-coumaric acid and quinic acid, its presence and concentration are subject to considerable natural variability, influenced by genetic factors, environmental conditions, and the specific plant tissue analyzed. This technical guide provides an in-depth overview of the current scientific understanding of the natural variability of this compound, detailing its biosynthesis, quantification methodologies, and reported concentrations in various plant species. This information is critical for researchers in phytochemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this bioactive compound.

Quantitative Variability of this compound in the Plant Kingdom

The concentration of this compound, often reported as 5-p-coumaroylquinic acid (5-pCoQA), varies significantly among different plant species and even within the same plant. The following tables summarize the available quantitative data, providing a comparative look at its distribution. It is important to note that much of the existing research has focused on the more abundant caffeoylquinic acids (CQAs), and thus, comprehensive data for cinnamoyl derivatives are still emerging.

Plant FamilySpeciesPlant PartConcentration of this compound (5-pCoQA)Reference
Rubiaceae Coffea arabicaGreen Coffee Beans0.67 mg/g (average total pCoQAs)[1]
Coffea canephoraGreen Coffee Beans0.40 mg/g (average total pCoQAs)[1][2]
Coffea libericaGreen Coffee Beans0.58 mg/g (average total pCoQAs)[1][2]
Coffea pseudozanguebariaeGreen Coffee Beans0.12 mg/g (total pCoQAs)[1][2]
Coffea sessilifloraGreen Coffee Beans2.18 mg/g (total pCoQAs)[1][2]
Solanaceae Solanum melongena (Eggplant)FruitPresent, but quantification focuses on 5-caffeoylquinic acid[3]
Asteraceae Various species-Generally rich in caffeoylquinic acids; specific data for 5-pCoQA is limited.
Various Fruits and Vegetables --p-Coumaric acid is widely distributed, suggesting the potential presence of its quinic acid esters.[4][5]

Note: The data for Coffea species represents the average content of total p-coumaroylquinic acids, of which this compound is a major isomer.

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a complex network of biochemical reactions that produces a wide array of secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce p-coumaroyl-CoA, the direct precursor for the formation of p-coumaroylquinic acids.

The key steps leading to the formation of this compound are:

  • Deamination of Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from phenylalanine to produce cinnamic acid.

  • Hydroxylation of Cinnamic Acid: Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.

  • Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

  • Esterification with Quinic Acid: The final step involves the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 5-hydroxyl group of quinic acid. This reaction is catalyzed by a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) enzyme.

Biosynthesis_of_E_5_O_Cinnamoylquinic_acid Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL E_5_O_Cinnamoylquinic_acid This compound p_Coumaroyl_CoA->E_5_O_Cinnamoylquinic_acid HQT Quinic_acid Quinic_acid Quinic_acid->E_5_O_Cinnamoylquinic_acid

Biosynthesis pathway of this compound.

Experimental Protocols for Quantification

The accurate quantification of this compound in plant matrices relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most commonly employed techniques.

Sample Preparation: Extraction of Cinnamoylquinic Acids

A general protocol for the extraction of cinnamoylquinic acids from plant material is as follows:

  • Sample Collection and Preparation: Plant material is harvested, and the specific tissue of interest (e.g., leaves, fruits, seeds) is separated. The tissue is typically lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent, commonly a mixture of methanol (B129727) and water (e.g., 80% methanol). The extraction is often facilitated by sonication or shaking for a defined period at a controlled temperature.

  • Purification and Concentration: The resulting extract is filtered or centrifuged to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator. The dried extract can be redissolved in a smaller volume of the initial mobile phase for HPLC analysis. For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed for further purification.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, fruits) Grinding Lyophilization and Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-DAD or LC-MS/MS Analysis Reconstitution->Analysis

General workflow for the extraction of cinnamoylquinic acids.
High-Performance Liquid Chromatography (HPLC) Method

A typical HPLC method for the separation and quantification of this compound involves a reversed-phase column and a gradient elution.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and ionization in MS.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of around 1.0 mL/min is common for standard HPLC columns.

  • Detection:

    • DAD: Detection is typically performed at the UV absorbance maximum of p-coumaric acid, which is around 310 nm.

    • MS/MS: For more selective and sensitive detection, a mass spectrometer is used. The deprotonated molecule [M-H]⁻ of 5-pCoQA at m/z 337 is often monitored, along with its characteristic fragment ions.

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Concluding Remarks

The natural variability of this compound in the plant kingdom presents both a challenge and an opportunity for researchers. While its quantification can be complex due to the presence of numerous isomers and the prevalence of more abundant related compounds, its widespread, albeit variable, distribution suggests a fundamental role in plant metabolism and defense. For professionals in drug development, understanding this variability is key to identifying and sourcing plant materials with high yields of this potentially valuable bioactive compound. Further research is needed to expand the quantitative database of this compound across a wider array of plant species to fully appreciate its natural distribution and to facilitate its exploration for therapeutic applications.

References

Methodological & Application

Synthesis Protocol for (E)-5-O-Cinnamoylquinic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the chemical synthesis of (E)-5-O-Cinnamoylquinic acid, a member of the hydroxycinnamic acid family, which is of significant interest to researchers in drug discovery and natural product chemistry. The protocol is designed for laboratory personnel with a foundational knowledge of organic synthesis techniques.

Introduction

This compound is a natural ester formed between cinnamic acid and quinic acid. As a member of the broader class of hydroxycinnamoyl-quinic acids, it is structurally related to compounds with a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The availability of a reliable synthetic route to this compound is crucial for further investigation into its therapeutic potential and for the development of new pharmaceutical agents.

This protocol outlines a three-stage synthesis approach:

  • Preparation of the Acylating Agent: Synthesis of (E)-cinnamoyl chloride from (E)-cinnamic acid.

  • Selective Esterification: Protection of quinic acid to facilitate regioselective esterification at the C5 hydroxyl group, followed by reaction with (E)-cinnamoyl chloride.

  • Deprotection: Removal of the protecting groups to yield the final product.

This methodology is established based on proven synthetic strategies for analogous compounds, such as caffeoylquinic and feruloylquinic acids.[1][2]

Experimental Protocols

Stage 1: Synthesis of (E)-Cinnamoyl Chloride

This procedure details the conversion of (E)-cinnamic acid to its corresponding acyl chloride, a crucial reagent for the subsequent esterification.

Materials:

  • (E)-Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (B28343)

  • Rotary evaporator

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend (E)-cinnamic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).[3] The reaction progress can be observed by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude (E)-cinnamoyl chloride is typically used in the next step without further purification.

Stage 2: Synthesis of Protected this compound

This stage involves the protection of quinic acid to ensure the cinnamoyl group is introduced at the desired C5 position, followed by the esterification reaction.

Materials:

  • (-)-Quinic acid

  • 2,2-Dimethoxypropane

  • Acetone (B3395972)

  • p-Toluenesulfonic acid (catalyst)

  • (E)-Cinnamoyl chloride (from Stage 1)

  • Pyridine (B92270)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure: Part A: Protection of Quinic Acid

  • Dissolve (-)-quinic acid (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 12-24 hours. The formation of the 3,4-acetonide protected quinic acid derivative will occur.

  • Neutralize the catalyst with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure. The resulting protected quinic acid derivative, often a lactone, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part B: Esterification

  • Dissolve the protected quinic acid derivative (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Add pyridine (2.0 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of (E)-cinnamoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Stage 3: Deprotection to Yield this compound

The final step involves the removal of the acetonide protecting group to yield the target compound.

Materials:

  • Protected this compound (from Stage 2)

  • Aqueous hydrochloric acid (e.g., 1 M HCl) or trifluoroacetic acid (TFA) in water/THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected this compound (1.0 eq) in a mixture of THF and aqueous HCl (e.g., 4:1 v/v).[2]

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1(E)-Cinnamic acid(E)-Cinnamoyl chlorideSOCl₂, DMF (cat.)Toluene802-4~90
2A(-)-Quinic acidProtected quinic acid2,2-Dimethoxypropane, p-TSAAcetoneRT12-2470-80
2BProtected quinic acidProtected this compound(E)-Cinnamoyl chloride, Pyridine, DMAPDCM0 to RT12-1660-70
3Protected this compoundThis compoundAq. HClTHF/WaterRT4-880-90

Note: Yields are approximate and based on typical values reported for analogous syntheses. Actual yields may vary depending on experimental conditions.

Mandatory Visualization

Synthesis_Workflow CinnamicAcid (E)-Cinnamic Acid CinnamoylChloride (E)-Cinnamoyl Chloride CinnamicAcid->CinnamoylChloride SOCl₂, DMF (cat.) Toluene, 80°C ProtectedEster Protected this compound QuinicAcid (-)-Quinic Acid ProtectedQuinicAcid Protected Quinic Acid (3,4-acetonide) QuinicAcid->ProtectedQuinicAcid 2,2-Dimethoxypropane p-TSA, Acetone, RT ProtectedQuinicAcid->ProtectedEster Pyridine, DMAP DCM, 0°C to RT FinalProduct This compound ProtectedEster->FinalProduct Aq. HCl THF/Water, RT

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Isolation and Purification of (E)-5-O-Cinnamoylquinic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-O-Cinnamoylquinic acid, a prominent isomer of the caffeoylquinic acids (CQAs), is a naturally occurring phenolic compound found in a variety of plant species, with green coffee beans being a particularly rich source.[1][2] This compound, often referred to as 5-O-caffeoylquinic acid or chlorogenic acid, is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-diabetic properties.[3][4] The roasting of plant materials like coffee beans drastically reduces the content of these beneficial compounds, making the unroasted, raw material the ideal source for extraction.[1]

These application notes provide a detailed protocol for the laboratory-scale isolation, purification, and quantification of this compound from plant material. The methodology encompasses solvent extraction, chromatographic purification, and analytical validation.

Data Presentation

The yield and distribution of this compound and its isomers can vary significantly depending on the plant source, geographical origin, and the extraction and purification methods employed. The following tables summarize typical distributions and example yields.

Table 1: Typical Distribution of Caffeoylquinic Acid Isomers in Coffee Brew [1]

CompoundAverage Percent Distribution (%)
This compound (5-CQA) 41–48%
4-O-Caffeoylquinic acid (4-CQA)20–25%
3-O-Caffeoylquinic acid (3-CQA)17–20%
5-O-Feruloylquinic acid (5-FQA)4–8%
3,4-Dicaffeoylquinic acid (3,4-diCQA)1.0–2.5%
3,5-Dicaffeoylquinic acid (3,5-diCQA)1.0–1.5%
4,5-Dicaffeoylquinic acid (4,5-diCQA)~1%

Table 2: Example Yields of Caffeoylquinic Acids from Various Plant Materials

Plant MaterialExtraction MethodCompound(s)YieldReference
Green Coffee Beans70% Ethanol (B145695) with Ultrasonication4,5-Dicaffeoylquinic acid~12.5 mg from 100 g[1]
Scolymus hispanicusUltrasound-Assisted Extraction (75% Methanol)5-CQA and 3,5-diCQANot specified[5]
Spent Coffee GroundsHydroethanolic solution (50% v/v)Chlorogenic acid~19.85 mg GAE/g[6]

Experimental Protocols

The following protocols outline a comprehensive workflow for the isolation and purification of this compound from plant material, using green coffee beans as a representative example.

Sample Preparation
  • Select high-quality, unroasted plant material (e.g., green coffee beans).

  • Grind the material into a fine powder (particle size < 0.5 mm) using a high-performance grinder to maximize the surface area for extraction.[1]

  • Dry the powdered material in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove moisture.

Extraction

This protocol utilizes a combination of maceration and ultrasonication for efficient extraction.

  • Weigh 100 g of the dried, ground plant powder and transfer it to a 2 L Erlenmeyer flask.

  • Add 1 L of 70% (v/v) ethanol in water to the flask, resulting in a 1:10 solid-to-solvent ratio.[1]

  • Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).

  • Following ultrasonication, continue the extraction by maceration with continuous stirring at room temperature for a minimum of 4 hours.[1]

  • Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the crude extract from the solid plant residue.[1]

  • Wash the residue with an additional 200 mL of the extraction solvent to ensure maximum recovery of the target compound.[1]

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 45°C to remove the ethanol.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain a crude solid extract.

Purification

A multi-step chromatographic approach is recommended for the purification of this compound.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase for preparative HPLC and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove highly polar impurities.

  • Elute the fraction containing the caffeoylquinic acids with 80% methanol.[1]

  • Evaporate the methanol from the eluate using a rotary evaporator to yield a semi-purified dry extract.[1]

  • System: A preparative HPLC system equipped with a Diode Array Detector (DAD) and a fraction collector.[1]

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, ≥10 µm particle size).[7]

  • Mobile Phase:

  • Gradient Elution: A linear gradient from approximately 10% B to 40% B over 40 minutes is a good starting point, but this must be optimized based on the specific column and system.[7]

  • Detection: Monitor the elution at 320 nm.[7]

  • Sample Preparation: Dissolve the semi-purified extract from the SPE step in a minimal volume of the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[1]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.

  • Product Recovery: Pool the collected fractions, remove the acetonitrile using a rotary evaporator at a temperature below 40°C, and then lyophilize the remaining aqueous solution to obtain the purified compound as a dry powder.[7]

Purity Analysis and Quantification
  • System: An analytical HPLC system with a DAD or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 1% acetic acid.[8]

    • Solvent B: Acetonitrile.[8]

  • Gradient Elution: A typical gradient could be 85% A and 15% B for 5 minutes, followed by a gradient to 75% A and 25% B over the next 10 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 272 nm or 325 nm.[8][9]

  • Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations.[8] Calculate the concentration in the purified sample by comparing its peak area to the calibration curve.

For unambiguous identification, advanced analytical techniques are recommended:

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) will provide molecular weight and fragmentation data for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy can provide detailed structural information, which can be compared with published data for this compound.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant_Material Plant Material (e.g., Green Coffee Beans) Grinding Grinding to Fine Powder Plant_Material->Grinding Drying Drying Grinding->Drying Sonication Ultrasonication (60 min) Drying->Sonication Extraction_Solvent 70% Ethanol Extraction_Solvent->Sonication Maceration Maceration (≥4 hours) Sonication->Maceration Filtration Filtration Maceration->Filtration Concentration Rotary Evaporation Filtration->Concentration Lyophilization_Crude Lyophilization Concentration->Lyophilization_Crude Crude_Extract Crude Extract Lyophilization_Crude->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Semi_Purified Semi-Purified Extract SPE->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Concentration_Pure Rotary Evaporation Fraction_Collection->Concentration_Pure Lyophilization_Pure Lyophilization Concentration_Pure->Lyophilization_Pure Pure_Compound This compound Lyophilization_Pure->Pure_Compound Analytical_HPLC Analytical HPLC-DAD Pure_Compound->Analytical_HPLC LC_MS LC-MS Pure_Compound->LC_MS NMR NMR Spectroscopy Pure_Compound->NMR

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by downregulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p_IkappaBalpha p-IκBα IKK_complex->p_IkappaBalpha NFkappaB NF-κB p_IkappaBalpha->NFkappaB degradation of IκBα Nucleus Nucleus NFkappaB->Nucleus translocation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Inflammatory_Cytokines transcription CQA This compound CQA->TLR4 inhibition CQA->NFkappaB inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

References

Application Note: Quantitative Analysis of (E)-5-O-Cinnamoylquinic Acid in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-5-O-Cinnamoylquinic acid is a member of the chlorogenic acid (CGA) family, which are esters formed between cinnamic acid derivatives and quinic acid.[1] These compounds are widely distributed in the plant kingdom and are produced via the phenylpropanoid pathway.[1] Due to their potential health benefits, including antioxidant properties, there is significant interest in their accurate identification and quantification in various matrices, such as plant extracts and consumer products.[2][3] However, the analysis of these compounds is challenging due to the existence of numerous structural and geometrical isomers that often co-elute and exhibit similar fragmentation patterns in mass spectrometry.[4][5]

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective determination and quantification of this compound in complex plant extracts. The protocol details sample preparation, optimized chromatographic conditions, and mass spectrometric parameters for reliable analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from dried plant material.

  • Homogenization: Weigh approximately 0.2 g of dried, pulverized plant leaf material into a microcentrifuge tube.[6]

  • Extraction: Add 2 mL of 50% aqueous methanol (B129727) (v/v) to the tube.[6] For improved extraction efficiency, the mixture can be sonicated for 30 minutes and/or heated in a block at 60°C for up to 2 hours.[6] Alternative solvents like 70% methanol may also be used.[2]

  • Centrifugation: Centrifuge the sample at approximately 9,700 x g for 10 minutes at 4°C to pellet solid debris.[6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.20 µm membrane filter into an HPLC vial for analysis.[2]

  • Dilution (If Necessary): If high concentrations of the analyte are expected, dilute the final extract with the initial mobile phase composition to fit within the calibration range.

For enhanced purity and pre-concentration, especially for samples with low analyte levels or complex matrices, Solid-Phase Extraction (SPE) can be employed as an additional cleanup step.[7][8]

Protocol 2: LC-MS/MS Analysis

This protocol describes the instrumental parameters for the quantification of this compound.

  • System Configuration: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][9]

  • Chromatographic Conditions:

    • Inject 2-4 µL of the prepared extract onto the analytical column.[6][9]

    • Perform the chromatographic separation on a C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 1.7 µm) maintained at 40°C.[4][6][9]

    • Use a binary mobile phase system at a flow rate of 0.4 mL/min.[1][6]

    • Eluent A: Water with 0.1% formic acid.[1][6]

    • Eluent B: Acetonitrile or Methanol with 0.1% formic acid.[1][6]

    • Apply a gradient elution profile suitable for separating chlorogenic acid isomers, for example:

      • 0-1 min: 2% B

      • 1-12 min: Linear gradient from 2% to 12% B[1]

      • 12-15 min: Linear gradient to 95% B[1]

      • 15-17 min: Hold at 95% B (column wash)

      • 17-18 min: Return to 2% B

      • 18-22 min: Re-equilibration at 2% B

  • Mass Spectrometry Conditions:

    • Operate the ESI source in negative ionization mode.[6]

    • Set source parameters, such as interface temperature (350°C), heat block temperature (400°C), and gas flows (nebulizing gas at 3 L/min, drying gas at 15 L/min), to optimal values for the specific instrument.[9]

    • Acquire data using Multiple Reaction Monitoring (MRM) for quantification.[9]

  • Data Processing:

    • Integrate the peak area for the specific MRM transition of this compound.

    • Quantify the analyte concentration using a calibration curve generated from authentic standards.

Data Presentation

Quantitative performance of the method is summarized in the following tables. The values presented are representative and should be validated for each specific instrument and matrix.

Table 1: Optimized LC-MS/MS Method Parameters

Parameter Setting
LC System UHPLC System
Column C18 Reversed-Phase (150 mm × 2.1 mm, 1.7 µm)[4]
Column Temperature 40°C[6][9]
Mobile Phase A Water + 0.1% Formic Acid[1][6]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1][6]
Injection Volume 4 µL[9]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative[6]
Nebulizing Gas Nitrogen (3 L/min)[9]
Drying Gas Nitrogen (15 L/min)[9]
Interface Temp. 350°C[9]

| Heat Block Temp. | 400°C[9] |

Table 2: MRM Transitions for this compound and a Representative Internal Standard Note: The precursor mass for this compound is 322.3 g/mol . The [M-H]⁻ ion is m/z 321.3. Product ions are based on the fragmentation of related coumaroylquinic acids (m/z 337) which yield characteristic ions for quinic acid (m/z 191) and the acyl moiety.[5][6]

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Purpose
This compound321.3191.1 (Quinic acid)Quantifier
This compound321.3147.1 (Cinnamic acid)Qualifier
Chlorogenic Acid (Internal Std.)353.1191.1Quantifier

Table 3: Representative Method Validation Parameters Values are examples based on typical performance for related phenolic compounds.[10][11]

ParameterResult
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery (%)91.4 - 102.7%[11]
Intra-day Precision (% RSD)< 5%
Inter-day Precision (% RSD)< 8%

Visualizations

Phenylpropanoid_Pathway Simplified Phenylpropanoid Biosynthesis Pathway cluster_main cluster_ester PAL L-Phenylalanine Cinnamic Cinnamic Acid PAL->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Target (E)-5-O-Cinnamoylquinic acid Cinnamic->Target Others Other Phenylpropanoids (Lignin, Flavonoids, etc.) pCoumaric->Others Quinic Quinic Acid (from Shikimate Pathway) Quinic->Target p1

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

Experimental_Workflow LC-MS/MS Experimental Workflow Sample 1. Plant Sample Collection & Drying Homogenize 2. Homogenization (Pulverization) Sample->Homogenize Extract 3. Solvent Extraction (e.g., 50% Methanol, Sonication) Homogenize->Extract Filter 4. Centrifugation & Filtration (0.2 µm) Extract->Filter Inject 5. LC-MS/MS Injection Filter->Inject Acquire 6. Data Acquisition (MRM Mode) Inject->Acquire Quantify 7. Data Processing & Quantification Acquire->Quantify

Caption: Workflow for LC-MS/MS analysis of plant extracts.

References

Application Notes and Protocols for Antimicrobial Activity Assay of (E)-5-O-Cinnamoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antimicrobial properties of (E)-5-O-Cinnamoylquinic acid. This document outlines the theoretical background, experimental protocols, and data interpretation for key antimicrobial susceptibility tests. While specific data for this compound is not extensively available in public literature, the methodologies presented are based on established protocols for analogous compounds like chlorogenic acid and other cinnamic acid derivatives.

This compound , a derivative of quinic acid and cinnamic acid, belongs to a class of phenolic compounds known for their potential biological activities. The evaluation of its antimicrobial efficacy is a critical step in the exploration of its therapeutic potential. The primary methods for determining antimicrobial activity are the disk diffusion assay for preliminary screening and the broth microdilution method for quantitative assessment of the Minimum Inhibitory Concentration (MIC).

Data Presentation: Quantitative Antimicrobial Activity

The following tables present hypothetical data to illustrate how to report the results of antimicrobial assays for this compound.

Table 1: Zone of Inhibition (ZOI) of this compound using Disk Diffusion Assay

Test MicroorganismGram StainConcentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureusGram-positive5015
10020
Bacillus subtilisGram-positive5012
10018
Escherichia coliGram-negative508
10011
Pseudomonas aeruginosaGram-negative507
1009
Positive Control (Amoxicillin, 10 µg)N/A1025 (for S. aureus)
Negative Control (DMSO)N/AN/A0

Table 2: Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution Assay

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive250
Bacillus subtilisGram-positive500
Escherichia coliGram-negative>1000
Pseudomonas aeruginosaGram-negative>1000
Positive Control (Ciprofloxacin)N/A0.5 (for E. coli)
Negative Control (Solvent)N/ANo Inhibition

Experimental Protocols

Disk Diffusion Assay Protocol

The disk diffusion method is a qualitative to semi-quantitative test to screen for antimicrobial activity.[1][2][3]

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)[1]

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Agar (MHA) plates[4]

  • Sterile swabs[4]

  • Incubator

  • Positive control (e.g., standard antibiotic discs)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Micropipettes

  • Sterile forceps[4]

  • Ruler or calipers[1]

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to achieve desired concentrations (e.g., 5 mg/mL and 10 mg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[4]

  • Disc Application:

    • Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the test compound solutions to get the desired amount per disc (e.g., 50 µg and 100 µg).

    • Prepare a negative control disc with the solvent alone.

    • Aseptically place the impregnated discs, along with a standard antibiotic disc (positive control), on the surface of the inoculated MHA plate using sterile forceps.[4] Ensure the discs are placed at a sufficient distance from each other.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[4]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.[1]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][5][6]

Materials:

  • This compound

  • 96-well microtiter plates[7]

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB) or other appropriate broth[5]

  • Sterile multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth indicator dye (e.g., resazurin (B115843) or TTC), optional[2]

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dissolve this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the dissolved compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including the positive and negative control wells. The final volume in each well will be 200 µL.[8]

  • Controls:

    • Positive Control: A well containing broth, inoculum, and a known effective antibiotic.

    • Negative Control (Growth Control): A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be assessed visually or by using a microplate reader to measure the optical density (OD). A growth indicator dye can also be added after incubation to aid in the visualization of bacterial viability.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare (E)-5-O-Cinnamoylquinic acid solutions disk_diffusion Disk Diffusion Assay prep_compound->disk_diffusion Impregnate disks broth_microdilution Broth Microdilution Assay prep_compound->broth_microdilution Serial dilutions prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->disk_diffusion Inoculate plates prep_inoculum->broth_microdilution Inoculate wells measure_zoi Measure Zone of Inhibition (ZOI) disk_diffusion->measure_zoi determine_mic Determine Minimum Inhibitory Concentration (MIC) broth_microdilution->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action Signaling Pathway

The antimicrobial mechanism of action for chlorogenic acid and related phenolic compounds is often attributed to the disruption of the bacterial cell membrane.[9][10] This leads to increased permeability, leakage of intracellular components, and ultimately cell death.

mechanism_of_action cluster_membrane Cell Membrane cluster_effects Cellular Effects compound This compound membrane_interaction Interaction with Lipid Bilayer compound->membrane_interaction Targets bacterial_cell Bacterial Cell membrane_disruption Increased Membrane Permeability membrane_interaction->membrane_disruption leakage Leakage of Intracellular Components (ions, ATP, etc.) membrane_disruption->leakage depolarization Membrane Depolarization membrane_disruption->depolarization cell_death Cell Death leakage->cell_death depolarization->cell_death

Caption: Proposed mechanism of antimicrobial action.

References

Antioxidant capacity assays for (E)-5-O-Cinnamoylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (E)-5-O-Cinnamoylquinic Acid

This compound , a derivative of caffeoylquinic acid, is a phenolic compound found in various plant sources. Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The evaluation of the antioxidant capacity of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and functional foods, where it may help mitigate oxidative stress-related pathogenesis.

This document provides an overview of common in vitro antioxidant capacity assays—DPPH, ABTS, FRAP, and ORAC—and details the experimental protocols for evaluating the antioxidant potential of this compound. Additionally, it explores the potential underlying cellular mechanisms, such as the Nrf2 signaling pathway, through which such compounds exert their protective effects.

Quantitative Data Summary

The antioxidant capacity of 5-O-Caffeoylquinic acid (5-CQA), which is synonymous with this compound, has been evaluated using various standard assays. The table below summarizes experimental data from comparative studies.

Assay TypeCompoundAntioxidant CapacityReference
DPPH 5-O-Caffeoylquinic acid2.9 ± 0.3 mM Trolox Equivalents (TE)[1]
ABTS 5-O-Caffeoylquinic acid5.37 ± 0.10 mM Trolox Equivalents (TE)[1]
FRAP 5-O-Caffeoylquinic acid7.91 ± 0.21 mM Trolox Equivalents (TE)[1]

Note: The results are expressed as Trolox Equivalents (TE), a common standard for measuring antioxidant capacity.

Signaling Pathway Modulation

The antioxidant effects of phenolic compounds like this compound are not limited to direct radical scavenging. They can also modulate endogenous antioxidant defense systems through cellular signaling pathways. The Keap1-Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress.[2] Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation. In the presence of oxidative stress or inducers like certain phenolic acids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) ARE->Genes activates transcription G start Start prep_reagent Prepare 0.1 mM DPPH Solution in Methanol/Ethanol start->prep_reagent prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Add DPPH Solution to Sample, Standard, and Blank prep_reagent->mix prep_control Prepare Standard (e.g., Trolox) and Blank (Solvent) prep_sample->prep_control prep_control->mix incubate Incubate in the Dark (e.g., 30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end G start Start prep_abts Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) start->prep_abts prep_sample Prepare Sample and Standard Dilutions start->prep_sample incubate_abts Incubate ABTS Solution in Dark (12-16 hours) prep_abts->incubate_abts adjust_abts Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm incubate_abts->adjust_abts mix Add Adjusted ABTS•+ Solution to Sample and Standard adjust_abts->mix prep_sample->mix incubate_reaction Incubate for a Defined Time (e.g., 6 minutes) mix->incubate_reaction measure Measure Absorbance at 734 nm incubate_reaction->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end G start Start prep_reagent Prepare FRAP Reagent: Acetate Buffer, TPTZ, and FeCl3 start->prep_reagent prep_sample Prepare Sample and FeSO4 Standard Dilutions start->prep_sample warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent mix Add FRAP Reagent to Sample and Standard warm_reagent->mix prep_sample->mix incubate Incubate at 37°C (e.g., 4-10 minutes) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate end End calculate->end G start Start prep_reagents Prepare Fluorescein Probe, Sample, and Trolox Standard start->prep_reagents add_reagents Add Fluorescein and Sample/Standard to 96-well Black Plate prep_reagents->add_reagents pre_incubate Pre-incubate Plate at 37°C add_reagents->pre_incubate initiate_reaction Add AAPH Free Radical Initiator to all wells pre_incubate->initiate_reaction measure Immediately Begin Kinetic Reading of Fluorescence (Ex: 485 nm, Em: 520 nm) initiate_reaction->measure calculate Calculate Net Area Under the Curve (AUC) measure->calculate determine_orac Determine ORAC Value in Trolox Equivalents (TE) calculate->determine_orac end End determine_orac->end

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Studies with (E)-5-O-Cinnamoylquinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro enzyme inhibition studies with (E)-5-O-Cinnamoylquinic acid and its structurally related analog, chlorogenic acid (5-O-caffeoylquinic acid). This document outlines detailed experimental protocols for assessing the inhibitory potential against key enzymes implicated in various pathological conditions, including diabetes, hyperpigmentation, gout, and obesity. Furthermore, it presents quantitative inhibitory data for chlorogenic acid to serve as a reference for evaluating the potency of this compound and other derivatives.

Data Presentation: In Vitro Enzyme Inhibition by Chlorogenic Acid

The following tables summarize the half-maximal inhibitory concentration (IC50) values for chlorogenic acid against several key enzymes. This data is crucial for comparing the inhibitory efficacy of this compound and other test compounds.

Enzyme TargetIC50 Value (µg/mL)IC50 Value (mM)Reference CompoundReference IC50
α-Glucosidase9.24[1]~0.026Acarbose (B1664774)0.67 ± 0.06 mM[2]
TyrosinaseWeak Inhibition-Kojic Acid-
Xanthine (B1682287) Oxidase28.90 µM[3]0.0289Allopurinol (B61711)-
Pancreatic Lipase (B570770)0.114 ± 0.025 mg/mL[4]~0.321Orlistat (B1677487)-

Note: this compound is an isomer of 5-O-Cinnamoylquinic acid. Due to the limited direct data on this compound, data for the structurally similar and well-studied compound, chlorogenic acid (5-O-caffeoylquinic acid), is presented as a reliable proxy.

Experimental Protocols

Detailed methodologies for the in vitro inhibition assays of the target enzymes are provided below. These protocols are designed to be adaptable for the evaluation of this compound.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This assay measures the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)[5]

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and kojic acid in an appropriate solvent and prepare serial dilutions in phosphate buffer.

  • To a 96-well plate, add 40 µL of the test compound solution at various concentrations.

  • Add 40 µL of mushroom tyrosinase solution (100 U/mL in phosphate buffer).

  • Pre-incubate at 25°C for 10 minutes.

  • Add 40 µL of L-DOPA solution (2.5 mM in phosphate buffer) to each well to start the reaction.

  • Incubate at 25°C for 20 minutes.

  • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

  • Calculate the percentage of inhibition as described for the α-glucosidase assay.

  • Determine the IC50 value from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This assay evaluates the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Inhibitors of this enzyme are used to treat gout.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare stock solutions of the test compound and allopurinol and make serial dilutions in phosphate buffer.

  • In a 96-well plate, mix 50 µL of the test compound solution with 50 µL of xanthine solution (0.15 mM in phosphate buffer).

  • Add 50 µL of xanthine oxidase solution (0.1 U/mL in phosphate buffer).

  • Incubate the mixture at 25°C for 15 minutes.

  • Monitor the formation of uric acid by measuring the absorbance at 295 nm at regular intervals.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is calculated from the resulting dose-response curve.

Pancreatic Lipase Inhibition Assay

This assay assesses the inhibition of pancreatic lipase, a key enzyme in the digestion of dietary fats. Lipase inhibitors are a therapeutic target for obesity.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (B1204436) (pNPB)

  • This compound (test compound)

  • Orlistat (positive control)

  • Tris-HCl buffer (100 mM, pH 8.2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and orlistat and create serial dilutions in Tris-HCl buffer.

  • Add 100 µL of the test compound solution to the wells of a 96-well plate.

  • Add 50 µL of porcine pancreatic lipase solution (100 U/mL in Tris-HCl buffer).

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPB solution (10 mM in a suitable solvent like acetonitrile).

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition as previously described.

  • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) and Controls mix Mix Compound/Control with Enzyme prep_compound->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubation mix->pre_incubate pre_incubate->add_substrate incubate Incubation add_substrate->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction measure Measure Absorbance/ Fluorescence stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

General workflow for in vitro enzyme inhibition assays.

melanogenesis_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_gene MITF Gene CREB->MITF_gene Activates Transcription MITF MITF MITF_gene->MITF Translates to Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translates to Tyrosine L-Tyrosine Tyrosinase->Tyrosine LDOPA L-DOPA Tyrosinase->LDOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase Inhibits alpha_MSH α-MSH alpha_MSH->MC1R Binds

Simplified signaling pathway of melanogenesis and the target of tyrosinase inhibitors.

References

Application Notes and Protocols for (E)-5-O-Cinnamoylquinic Acid and its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific cell culture applications, quantitative data, and detailed protocols for (E)-5-O-Cinnamoylquinic acid are not extensively available in the published scientific literature. The following application notes, protocols, and data are based on studies of closely related hydroxycinnamic acid derivatives, particularly dicaffeoylquinic acid (diCQA) isomers. Researchers should use this information as a starting point and adapt and validate these methodologies for their specific research needs with this compound.

I. Application Notes

This compound belongs to the family of hydroxycinnamoyl-quinic acids, which are known for a variety of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1] Based on the activities of its structural analogs, this compound holds potential for investigation in several key research areas within cell culture.

1. Anti-Inflammatory Research:

Caffeoylquinic acid derivatives have demonstrated potent anti-inflammatory properties. For instance, 4,5-dicaffeoylquinic acid has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This effect is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Therefore, this compound could be explored as a potential modulator of inflammatory responses in various cell types, including macrophages, microglia, and endothelial cells.

2. Cancer Biology:

Hydroxycinnamic acids and their derivatives have been investigated for their anti-cancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. The anti-cancer effects are often associated with the modulation of cell survival pathways and the induction of oxidative stress within cancer cells. Cell viability assays, such as the MTT assay, and apoptosis assays, like Annexin V staining, are critical for evaluating the potential anti-neoplastic effects of this compound on different cancer cell lines.

3. Neuroprotective Studies:

Several caffeoylquinic acid derivatives have exhibited neuroprotective effects in in vitro models of neurodegenerative diseases. For example, 3,5-dicaffeoylquinic acid has been shown to protect neuronal cells from oxidative stress-induced cell death. These protective effects are often linked to the upregulation of antioxidant enzymes and the modulation of cell signaling pathways involved in neuronal survival. This compound could be investigated for its potential to protect neuronal cell lines, such as SH-SY5Y, from neurotoxins or oxidative insults.

II. Quantitative Data Summary

The following tables summarize quantitative data from studies on dicaffeoylquinic acid isomers, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-Inflammatory Activity of a Dicaffeoylquinic Acid Isomer

Cell LineTreatmentParameter MeasuredConcentration% Inhibition / EffectReference
RAW264.7LPS + 4,5-diCQANO Production4 µMSignificant decrease
RAW264.7LPS + 4,5-diCQAPGE2 Production4 µMSignificant decrease
RAW264.7LPS + 4,5-diCQATNF-α Expression4 µM~40% inhibition
RAW264.7LPS + 4,5-diCQAIL-6 Expression4 µM~20% inhibition

Table 2: Neuroprotective Effects of a Dicaffeoylquinic Acid Isomer

Cell LineStressorCompoundConcentrationOutcomeReference
SH-SY5YHydrogen Peroxide3,5-diCQANot specifiedAttenuated neuronal death and caspase-3 activation
SH-SY5YAmyloid-beta (1-42)3,5-di-O-CQANot specifiedNeuroprotective effect

III. Experimental Protocols

1. Cell Viability (MTT) Assay Protocol

This protocol is used to assess the effect of a compound on cell proliferation and cytotoxicity.

  • Materials:

    • Target cell line (e.g., cancer cell line or normal cell line)

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Anti-Inflammatory Activity Assay (Measurement of Pro-inflammatory Cytokines)

This protocol measures the effect of a compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Materials:

    • RAW264.7 macrophage cell line

    • Complete cell culture medium

    • This compound stock solution

    • Lipopolysaccharide (LPS)

    • 24-well cell culture plates

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Seed RAW264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • This compound stock solution

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells into a 6-well plate and treat with this compound at various concentrations for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

IV. Signaling Pathway and Experimental Workflow Diagrams

G Hypothesized Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway CQA This compound CQA->NFkB_pathway Inhibition CQA->MAPK_pathway Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Cytokines MAPK_pathway->Cytokines

Caption: Hypothesized anti-inflammatory mechanism of this compound.

G Experimental Workflow for In Vitro Anti-Cancer Screening start Start cell_culture Seed Cancer Cells (e.g., 96-well plate) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment incubation Incubate (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anti-cancer effects of a test compound.

References

Application Notes and Protocols for a Pharmacokinetic Study of (E)-5-O-Cinnamoylquinic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-5-O-Cinnamoylquinic acid, a derivative of chlorogenic acid, is a phenolic compound found in various plants with potential pharmacological activities. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical drug development. These application notes provide a detailed framework and experimental protocols for conducting a pharmacokinetic study of this compound in a rat model. The protocols are designed to ensure the generation of robust and reliable data to inform subsequent stages of drug development.

Experimental Design and Workflow

A typical pharmacokinetic study in an animal model involves administering the compound of interest and collecting biological samples at various time points to measure the drug concentration. This allows for the calculation of key pharmacokinetic parameters.

Overall Experimental Workflow

The following diagram illustrates the major steps involved in a preclinical pharmacokinetic study.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis A Test Compound Preparation (this compound) C Dose Formulation A->C B Animal Acclimatization (e.g., 7 days) D Animal Dosing (Oral Gavage & IV Injection) B->D C->D E Serial Blood Sampling D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H Sample Preparation (e.g., Protein Precipitation) G->H I LC-MS/MS Analysis H->I J Pharmacokinetic Modeling (Non-compartmental analysis) I->J K Data Reporting J->K

Caption: Workflow of a preclinical pharmacokinetic study.

Experimental Protocols

Animal Model and Husbandry
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling.[1]

  • Sex: Male rats are often preferred to avoid potential variability due to the estrous cycle.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water, to minimize the effect of food on drug absorption.

Dose Formulation and Administration
  • Vehicle Selection: A suitable vehicle should be chosen to dissolve or suspend this compound. Common vehicles include water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80. The vehicle's potential impact on the compound's pharmacokinetics should be considered.

  • Dose Levels: Based on studies of related compounds like chlorogenic acid, oral doses in the range of 50-200 mg/kg can be considered.[2][3] An intravenous (IV) dose (e.g., 5-10 mg/kg) is also necessary to determine absolute bioavailability.

  • Administration Route:

    • Oral (PO): Administered via oral gavage. The volume should typically not exceed 10 mL/kg.[4][5]

    • Intravenous (IV): Administered as a bolus injection or infusion, typically into the tail vein or a cannulated jugular vein.

Protocol for Oral Gavage in Rats:

  • Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.

  • Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The rat should swallow as the needle is advanced. Do not force the needle.

  • Dose Administration: Once the needle is in the correct position, slowly administer the dose formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

Blood Sample Collection
  • Sampling Time Points: A sufficient number of time points should be selected to adequately define the plasma concentration-time profile. For oral administration, typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1] For IV administration, earlier time points (e.g., 2 minutes) are crucial.

  • Blood Collection Sites:

    • Serial Sampling: The saphenous vein or tail vein are suitable for collecting small blood volumes (e.g., 100-200 µL) at multiple time points from the same animal.[6][7]

    • Terminal Bleed: For the final time point or when larger volumes are needed, cardiac puncture can be performed under terminal anesthesia.[6]

  • Anticoagulant: Blood samples should be collected into tubes containing an anticoagulant, such as heparin or EDTA.

Protocol for Blood Collection from the Saphenous Vein:

  • Animal Restraint: Place the rat in a suitable restrainer.

  • Site Preparation: Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.

  • Vein Dilation: Apply gentle pressure to the upper thigh to dilate the vein.

  • Puncture: Use a sterile needle (e.g., 25G) to puncture the vein.

  • Sample Collection: Collect the blood into a microcentrifuge tube containing an anticoagulant.

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

Plasma Sample Preparation
  • Centrifugation: Immediately after collection, centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in plasma due to its high sensitivity and selectivity.

Sample Preparation for LC-MS/MS

Protein precipitation is a common and effective method for extracting small molecules from plasma.[8]

  • Thawing: Thaw the plasma samples on ice.

  • Internal Standard: Add an internal standard (a structurally similar compound not present in the sample) to the plasma sample to account for variability during sample processing and analysis.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically 3 volumes of solvent to 1 volume of plasma).

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.

LC-MS/MS Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound.

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A gradient elution from low to high organic phase (Mobile Phase B) is typically used.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for phenolic acids.[9][10]
MRM Transitions The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be determined by infusing a standard solution of the analyte. For cinnamoylquinic acids, characteristic fragments are often observed.

Data Presentation and Analysis

Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance (for oral administration)
Vd/F Apparent volume of distribution (for oral administration)
F (%) Absolute bioavailability (calculated as (AUCoral/Doseoral) / (AUCiv/Doseiv) x 100)
Example Data Tables

The following tables present hypothetical pharmacokinetic data for this compound in rats.

Table 1: Mean Plasma Concentrations of this compound in Rats (n=6) Following a Single Oral Dose of 50 mg/kg

Time (h)Mean Plasma Concentration (ng/mL) ± SD
00
0.25250 ± 55
0.5800 ± 150
11200 ± 210
2950 ± 180
4400 ± 70
6150 ± 30
850 ± 10
12< LLOQ
24< LLOQ

LLOQ: Lower Limit of Quantification

Table 2: Pharmacokinetic Parameters of this compound in Rats (n=6) Following a Single Oral (50 mg/kg) and Intravenous (5 mg/kg) Dose

ParameterOral Administration (Mean ± SD)IV Administration (Mean ± SD)
Cmax (ng/mL) 1250 ± 2302500 ± 450
Tmax (h) 1.0 ± 0.20.08 ± 0.02
AUC (0-t) (ngh/mL) 4500 ± 8002200 ± 400
AUC (0-inf) (ngh/mL) 4650 ± 8502250 ± 410
t1/2 (h) 2.5 ± 0.51.8 ± 0.3
CL/F (L/h/kg) 10.8 ± 2.0-
Vd/F (L/kg) 39.0 ± 7.5-
F (%) 20.7-

Signaling Pathways and Logical Relationships

The metabolism of cinnamoylquinic acids can involve hydrolysis and subsequent conjugation reactions.

Metabolism_Pathway cluster_absorption Gastrointestinal Tract cluster_metabolites Systemic Circulation A This compound (Oral Administration) B Hydrolysis (by gut microbiota/esterases) A->B C Cinnamic Acid B->C D Quinic Acid B->D E Phase II Conjugation (Glucuronidation, Sulfation) C->E F Conjugated Metabolites E->F

Caption: Potential metabolic pathway of this compound.

Conclusion

This document provides a comprehensive guide for designing and executing a pharmacokinetic study of this compound in a rat model. Adherence to these protocols will facilitate the acquisition of high-quality data essential for evaluating the drug's potential for further development. The provided templates for data presentation and diagrams for workflows and pathways offer a structured approach to reporting and interpreting the study findings.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of (E)-5-O-Cinnamoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of (E)-5-O-Cinnamoylquinic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The primary challenges include:

  • Isomer Separation: Differentiating this compound from its structural isomers, such as 3-O- and 4-O-caffeoylquinic acids, can be difficult due to their similar physicochemical properties and identical mass-to-charge ratios.

  • Compound Stability: this compound and related compounds are susceptible to degradation and isomerization under various conditions, including exposure to heat, light, and certain pH levels.[1][2] This instability can impact the accuracy of quantification and characterization.

  • Complex Matrices: Extracting and purifying these compounds from complex biological or plant matrices can be challenging and may require extensive sample preparation to remove interfering substances.[3][4]

  • Availability of Standards: The commercial availability of pure analytical standards for all isomers can be limited, complicating unambiguous identification and quantification.[5]

  • Nomenclature Confusion: Inconsistent nomenclature for chlorogenic acid isomers in scientific literature can lead to confusion and misinterpretation of data.[6][7]

Q2: How can I differentiate this compound from its isomers using LC-MS?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for isomer differentiation. While isomers have the same precursor ion mass, their fragmentation patterns in MS/MS can be distinct. Key diagnostic fragment ions for mono-caffeoylquinic acids include m/z 191 [quinic acid - H]⁻ and m/z 179 [caffeic acid - H]⁻.[8] The relative intensities of these and other fragment ions can help distinguish between isomers.[8] For instance, for 5-O-caffeoylquinic acid, the fragment ion at m/z 191 is typically the base peak in negative ion mode.[8][9]

Q3: What are the optimal storage conditions for this compound standards and samples?

A3: To minimize degradation and isomerization, standards and samples should be stored at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) and protected from light.[1][2] It is also advisable to use amber vials or cover containers with aluminum foil. For solutions, using a slightly acidic mobile phase or solvent can help improve stability.

Troubleshooting Guides

HPLC Analysis: Poor Resolution of Isomers
Symptom Possible Cause Troubleshooting Steps
Co-elution or poor separation of 5-O-Cinnamoylquinic acid and its isomers.Inadequate stationary phase selectivity.1. Column Selection: Utilize a high-purity silica-based C18 column. The activity of residual silanol (B1196071) groups can affect the selectivity for these isomers.[10] 2. Particle Size: Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to enhance efficiency and resolution.
Suboptimal mobile phase composition.1. Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) or methanol (B129727) and water containing a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.[4][9] 2. Gradient Optimization: Adjust the gradient slope to increase the separation window for the isomers. A shallower gradient can often improve resolution.
Inappropriate flow rate or temperature.1. Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase run time. 2. Temperature: Optimize the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they may also alter selectivity.
LC-MS/MS Analysis: Inconsistent Fragmentation
Symptom Possible Cause Troubleshooting Steps
Variable fragment ion intensities between runs.Fluctuations in collision energy.1. Optimize Collision Energy: Perform a compound optimization study to determine the optimal collision energy for the precursor ion of interest. This ensures consistent and reproducible fragmentation.
Matrix effects from co-eluting compounds.1. Improve Chromatographic Separation: Enhance the separation of the analyte from matrix components to minimize ion suppression or enhancement. 2. Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[1]
Instability of the compound in the ion source.1. Source Conditions: Optimize ion source parameters such as temperature and gas flows to ensure stable ionization and minimize in-source degradation.

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical gradient could be: 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: Diode array detector (DAD) at 325 nm.[6]

  • Column Temperature: 30°C.

Protocol 2: Extraction of Cinnamoylquinic Acids from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent: A common solvent is 70-80% aqueous methanol or ethanol.

  • Extraction Method:

    • Ultrasonic Bath Extraction: Suspend the powdered plant material in the extraction solvent (e.g., 1:20 solid-to-liquid ratio) and sonicate for 30-60 minutes.

    • Microwave-Assisted Extraction (MAE): Place the sample and solvent in a microwave extraction vessel. A typical condition could be 500 W for 2 minutes.[2]

  • Filtration and Concentration: Filter the extract to remove solid particles. The solvent can then be evaporated under reduced pressure to concentrate the extract.

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

Quantitative Data

Table 1: HPLC Retention Times for Caffeoylquinic Acid Isomers

CompoundRetention Time (min)
3-O-caffeoylquinic acid~12.5
4-O-caffeoylquinic acid~15.8
5-O-caffeoylquinic acid~14.2

Note: Retention times are approximate and can vary significantly depending on the specific HPLC method and column used.

Table 2: Key MS/MS Fragments for Mono-caffeoylquinic Acids (Negative Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Annotation
353.08191.05[Quinic acid - H]⁻
353.08179.03[Caffeic acid - H]⁻
353.08173.04[Quinic acid - H - H₂O]⁻
353.08161.02[Caffeic acid - H - CO₂]⁻
353.08135.04[Caffeic acid - H - CO₂ - H₂O]⁻

Data compiled from multiple sources.[8][9]

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis cluster_characterization Characterization Plant_Material Plant Material Extraction Extraction (e.g., UAE, MAE) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE HPLC HPLC-DAD/UV SPE->HPLC LCMS LC-MS/MS SPE->LCMS NMR NMR SPE->NMR Quantification Quantification HPLC->Quantification Identification Identification LCMS->Identification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Problem HPLC Problem Identified (e.g., Poor Resolution, Peak Tailing) Check_Column Check Column - Correctly installed? - Past its lifetime? Problem->Check_Column Check_Mobile_Phase Check Mobile Phase - Correct composition? - Degassed? Check_Column->Check_Mobile_Phase [ No ] Solution Problem Resolved Check_Column->Solution [ Yes, Fixed ] Check_Method Check Method Parameters - Appropriate gradient? - Correct flow rate/temperature? Check_Mobile_Phase->Check_Method [ No ] Check_Mobile_Phase->Solution [ Yes, Fixed ] Check_Sample Check Sample - Dissolved in mobile phase? - Filtered? Check_Method->Check_Sample [ No ] Check_Method->Solution [ Yes, Fixed ] Check_Sample->Problem [ No, Re-evaluate ] Check_Sample->Solution [ Yes, Fixed ]

Caption: Logical troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Cinnamoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of cinnamoylquinic acids using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of cinnamoylquinic acids?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] For cinnamoylquinic acids, which are acidic compounds, this can lead to several issues, including inaccurate quantification due to improper peak integration, reduced resolution between closely eluting isomers or impurities, and decreased overall method sensitivity. An ideal chromatographic peak should be symmetrical and have a Gaussian shape.

Q2: What are the primary causes of peak tailing for cinnamoylquinic acids in reverse-phase HPLC?

A2: The most common causes of peak tailing for acidic compounds like cinnamoylquinic acids in RP-HPLC include:

  • Secondary Interactions: Unwanted interactions between the acidic cinnamoylquinic acid molecules and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[2]

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled and is close to or above the pKa of the cinnamoylquinic acids, the compounds can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Issues: Degradation of the column, formation of a void at the column inlet, or a blocked frit can all lead to poor peak shapes.

  • System and Sample Issues: Excessive extra-column volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also contribute to peak tailing.

Q3: How does the mobile phase pH affect the peak shape of cinnamoylquinic acids?

A3: Cinnamoylquinic acids are acidic, and their ionization state is dependent on the pH of the mobile phase. To achieve good peak shape in reverse-phase HPLC, it is generally recommended to set the mobile phase pH at least 1-2 units below the pKa of the analyte. This ensures that the cinnamoylquinic acids are in their protonated, neutral form, which minimizes secondary interactions with the stationary phase and leads to better retention and more symmetrical peaks.[3] For instance, chlorogenic acid, a common cinnamoylquinic acid, is stable at a lower pH (around 4-5), and its stability decreases as the pH becomes neutral or alkaline.[4]

Q4: Can metal contamination in the HPLC system cause peak tailing for cinnamoylquinic acids?

A4: Yes, metal contamination in the HPLC system, particularly from stainless steel components, can lead to peak tailing for certain analytes.[5] Cinnamoylquinic acids, with their catechol functionalities, can chelate with metal ions, leading to secondary interactions and distorted peak shapes. Using biocompatible or PEEK tubing and components can help mitigate this issue.

Q5: What is sample overload and how can I determine if it's causing peak tailing?

A5: Sample overload occurs when the amount of sample injected onto the column exceeds its capacity, leading to a saturation of the stationary phase and resulting in peak distortion, often tailing. A simple way to check for sample overload is to dilute the sample and inject it again. If the peak shape improves (i.e., the tailing is reduced) at a lower concentration, then sample overload is a likely cause.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System-Wide Issue (e.g., extra-column volume, void) check_all_peaks->system_issue Yes compound_specific_issue Suspect Compound-Specific Issue (e.g., secondary interactions, pH) check_all_peaks->compound_specific_issue No yes_all Yes check_connections Check fittings and tubing length system_issue->check_connections inspect_column Inspect column for voids check_connections->inspect_column check_overload Check for Sample Overload (Dilute and re-inject) inspect_column->check_overload no_all No optimize_ph Optimize Mobile Phase pH (Set pH < pKa) compound_specific_issue->optimize_ph check_column_chem Consider Column Chemistry (e.g., end-capped, different stationary phase) optimize_ph->check_column_chem check_column_chem->check_overload check_solvent Check Sample Solvent (Match with mobile phase) check_overload->check_solvent end_good Peak Shape Improved check_solvent->end_good end_bad Problem Persists (Consult further) check_solvent->end_bad

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Guide 2: Optimizing Mobile Phase pH

A critical step in troubleshooting peak tailing for cinnamoylquinic acids is the optimization of the mobile phase pH.

Mobile_Phase_pH_Optimization start Peak Tailing with Cinnamoylquinic Acids get_pka Determine pKa of Analytes (e.g., Chlorogenic acid pKa ~3.5) start->get_pka set_ph Set Mobile Phase pH 1-2 units below pKa get_pka->set_ph acidify Acidify Mobile Phase (e.g., 0.1% Formic Acid, Phosphoric Acid) set_ph->acidify pH too high check_buffer Ensure Adequate Buffering Capacity (e.g., 10-25 mM buffer) set_ph->check_buffer pH optimal ph_too_high pH too high (e.g., > 4) analyze Analyze Sample acidify->analyze ph_ok pH is optimal (e.g., 2.5-3.5) check_buffer->analyze evaluate Evaluate Peak Shape (Tailing Factor < 1.5?) analyze->evaluate success Symmetrical Peaks Achieved evaluate->success Yes failure Tailing Persists (Investigate other causes) evaluate->failure No

Caption: Workflow for optimizing mobile phase pH to reduce peak tailing.

Data Presentation

The following tables summarize quantitative data on factors affecting peak shape.

Table 1: Effect of Mobile Phase pH on Tailing Factor of Acidic Compounds

AnalyteMobile Phase pHTailing Factor (Asymmetry)Reference
Benzoic Acid3.01.1General Knowledge
Benzoic Acid5.0> 2.0General Knowledge
Ibuprofen (B1674241)4.4 (unbuffered)Significant Tailing[6]
Ibuprofen4.4 (5 mM acetate (B1210297) buffer)Good Symmetry[6]

Note: Specific quantitative data for the effect of pH on cinnamoylquinic acid tailing is limited in the provided search results. The data for benzoic acid and ibuprofen illustrates the general principle for acidic compounds.

Table 2: Effect of Mobile Phase Additives on Tailing Factor of Phenolic Acids

Phenolic AcidMobile PhaseTailing Factor (TF)Reference
Caffeic Acid0.15% Formic Acid1.35
Syringic Acid0.15% Formic Acid1.33

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of Cinnamoylquinic Acids

This protocol provides a starting point for the analysis of cinnamoylquinic acids and can be optimized to improve peak shape.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: Water with 0.1% formic acid (or phosphoric acid to adjust pH to 2.5-3.5).[3]

  • Mobile Phase B: Acetonitrile or Methanol.[3]

  • Gradient Program: A scouting gradient of 5% to 95% B over 20-30 minutes can be used initially to determine the elution range of the analytes. The gradient can then be optimized for better resolution and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector at a wavelength where cinnamoylquinic acids have maximum absorbance (e.g., ~325 nm).

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects.

Protocol 2: Column and System Check for Peak Tailing

This protocol helps to determine if the peak tailing is due to the analytical column or the HPLC system.

  • System Suitability Test:

    • Prepare a standard solution of a well-behaved, neutral compound (e.g., caffeine (B1668208) or toluene) in the mobile phase.

    • Inject the standard onto your column and observe the peak shape. If this peak also tails, it may indicate a system issue (e.g., extra-column volume, void in the column).

  • Column Test:

    • If a new, good-quality column is available, replace the suspect column and inject your cinnamoylquinic acid standard. If the peak shape improves significantly, the original column was likely the source of the problem.

  • Bypass Column Test:

    • Replace the column with a zero-dead-volume union.

    • Inject a small volume of a standard solution. The resulting peak should be very sharp and symmetrical. A broad or tailing peak indicates significant extra-column volume in the system (e.g., excessive tubing length or poor connections).

References

Technical Support Center: Optimization of Extraction Solvent for (E)-5-O-Cinnamoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction solvents for (E)-5-O-Cinnamoylquinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction of this target compound. The following information is based on best practices for the extraction of closely related caffeoylquinic acids (CQAs), including 5-O-caffeoylquinic acid (chlorogenic acid), and can serve as a strong starting point for developing a specific protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: Based on studies of similar compounds like 5-O-caffeoylquinic acid, mixtures of ethanol (B145695) or methanol (B129727) with water are highly effective.[1][2] The optimal concentration often lies between 46% and 80% alcohol in water.[1][2][3] For instance, optimal recovery of 5-O-caffeoylquinic acid has been achieved with 46% ethanol at 107°C using Accelerated Solvent Extraction (ASE)[1]. Another study suggests that 80% methanol is a good compromise for extracting a broad range of phenolic compounds.[2]

Q2: How does temperature affect the extraction efficiency and stability of the compound?

A2: Temperature plays a crucial role. Increased temperatures can enhance extraction efficiency by increasing solvent viscosity and solute solubility. However, excessively high temperatures can lead to the degradation or isomerization of cinnamoylquinic acids. For example, studies on 5-O-caffeoylquinic acid show optimal extraction temperatures around 95-107°C for Accelerated Solvent Extraction (ASE).[1] It is crucial to conduct stability studies at your chosen extraction temperature to ensure the integrity of this compound.

Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) over traditional methods?

A3: Modern techniques like UAE and ASE offer several advantages over traditional methods like maceration or Soxhlet extraction. These include shorter extraction times, reduced solvent consumption, and often higher extraction yields.[4][5] UAE utilizes acoustic cavitation to enhance solvent penetration into the plant matrix, while ASE uses elevated temperatures and pressures to increase extraction efficiency.[1][4]

Q4: Can the pH of the extraction solvent influence the yield?

A4: Yes, the pH of the extraction medium can significantly impact the recovery of phenolic acids. For caffeoylquinic acids, a slightly acidic to neutral pH is generally preferred to maintain their stability.[6][7] It has been shown that at different pH values, 5-O-caffeoylquinic acid can undergo isomerization and other transformations.[6][7] Therefore, buffering the extraction solvent or using acidified water can sometimes be beneficial, though this needs to be optimized for each specific compound and plant matrix.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Composition: The polarity of the solvent may not be ideal for the target compound. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for the plant material. 3. Insufficient Extraction Time or Temperature: The conditions may not be sufficient to extract the compound fully. 4. Degradation of the Compound: High temperatures or extreme pH may be causing the compound to degrade.[8]1. Solvent Screening: Test a range of solvent polarities, such as different ratios of ethanol/water or methanol/water (e.g., 30%, 50%, 70%, 90% alcohol).[2][3] 2. Method Comparison: Compare different extraction techniques like UAE or ASE with your current method.[4][9] 3. Optimization of Parameters: Systematically optimize extraction time and temperature using a Design of Experiments (DoE) approach. 4. Stability Check: Analyze a standard solution of your compound under the same extraction conditions to check for degradation. Consider adding antioxidants like ascorbic acid to prevent oxidation.[10]
Inconsistent Extraction Results 1. Inhomogeneous Plant Material: Variation in the particle size or composition of the plant material. 2. Fluctuations in Extraction Conditions: Inconsistent temperature, time, or solvent-to-solid ratio. 3. Instrument Variability: Issues with the extraction equipment.1. Standardize Sample Preparation: Ensure consistent grinding and sieving of the plant material to a uniform particle size. 2. Strict Protocol Adherence: Carefully control all extraction parameters. Use calibrated equipment. 3. Instrument Calibration and Maintenance: Regularly calibrate and maintain your extraction equipment according to the manufacturer's instructions.
Presence of Impurities in the Extract 1. Non-selective Solvent: The solvent may be co-extracting a large number of other compounds. 2. Complex Plant Matrix: The source material naturally contains many compounds with similar polarities.1. Solvent Polarity Adjustment: Try a more selective solvent system. A step-wise extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can help to fractionate the extract. 2. Solid-Phase Extraction (SPE): Use SPE to clean up the crude extract. Choose a sorbent that retains the target compound while allowing impurities to pass through, or vice-versa.
Isomerization of the Target Compound 1. High Temperature: Thermal stress can induce isomerization of cinnamoylquinic acids. 2. pH Effects: The pH of the extraction medium can promote isomerization.[6][7]1. Lower Extraction Temperature: Evaluate if a lower temperature can be used without significantly compromising the yield. 2. Control pH: Buffer the extraction solvent to a pH where the compound is known to be stable.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a starting point and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of the extraction solvent (e.g., 70% ethanol in water).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.

    • Combine the supernatants.

  • Analysis:

    • Filter the combined supernatant through a 0.45 µm syringe filter.

    • Analyze the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound.

Protocol 2: Accelerated Solvent Extraction (ASE) of this compound

This protocol requires specialized ASE equipment.

  • Sample Preparation:

    • Prepare the plant material as described in the UAE protocol.

    • Mix 1.0 g of the powdered plant material with an inert material like diatomaceous earth.

  • Extraction Procedure:

    • Load the mixture into an extraction cell.

    • Set the ASE parameters. Based on data for similar compounds, starting parameters could be:

      • Solvent: 46% Ethanol in water[1]

      • Temperature: 107°C[1]

      • Pressure: 1500 psi

      • Static Time: 5 minutes

      • Number of Cycles: 2

  • Analysis:

    • Collect the extract.

    • Filter and analyze the extract using HPLC as described in the UAE protocol.

Data Presentation

Table 1: Comparison of Extraction Solvents for Caffeoylquinic Acids (Proxy for this compound)

Solvent SystemExtraction MethodTemperature (°C)Yield of 5-O-Caffeoylquinic Acid (mg/g dry matter)Reference
46% EthanolASE1074.95 ± 0.48[1]
57% EthanolASE95- (Optimized for 3,5-diCQA)[1]
70% EthanolMaceration25Not specified[9]
80% MethanolMacerationNot specifiedFound to be efficient for chlorogenic acids[2]
WaterASEVariedLower yields compared to alcohol mixtures[1]

Note: The data presented is for 5-O-caffeoylquinic acid and serves as a guideline. Optimal conditions for this compound may vary.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Solvent Extraction Optimization cluster_analysis 3. Analysis and Quantification plant_material Plant Material drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding solvent_selection Solvent Selection (e.g., Ethanol/Water ratios) grinding->solvent_selection parameter_optimization Parameter Optimization (Temperature, Time) solvent_selection->parameter_optimization extraction_method Extraction (UAE or ASE) parameter_optimization->extraction_method centrifugation Centrifugation extraction_method->centrifugation filtration Filtration centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for the optimization of extraction solvent for this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Extraction Yield? optimize_solvent Optimize Solvent Composition start->optimize_solvent Yes change_method Change Extraction Method (e.g., UAE, ASE) start->change_method Yes optimize_params Optimize Temp. & Time start->optimize_params Yes check_stability Check for Compound Degradation start->check_stability Yes end Improved Yield optimize_solvent->end change_method->end optimize_params->end check_stability->end

References

Stability of (E)-5-O-Cinnamoylquinic acid in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (E)-5-O-Cinnamoylquinic Acid Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various experimental conditions.

Note on Analog Data: Direct stability studies on this compound are not extensively available in the provided literature. The following data and recommendations are based on studies of the closely related and structurally similar compound, 5-O-caffeoylquinic acid (5-CQA), also known as chlorogenic acid. The principles of degradation, including isomerization and hydrolysis, are highly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for preparing and storing stock solutions of this compound to ensure stability?

A1: Based on studies of analogous compounds, pure ethanol (B145695) and a 50% ethanol-water mixture are the most suitable solvents for maintaining the stability of your compound. In contrast, methanol (B129727), methanol-water mixtures, and pure water lead to more significant degradation. For instance, the degradation rate of 5-CQA in pure ethanol was found to be only 1.05%, while in a 50% methanol solution, it reached as high as 20.79%[1].

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The compound is significantly more stable in acidic conditions and degrades as the pH increases. Studies on 5-CQA show a clear relationship between increasing pH and a higher rate of degradation[1][2]. In alkaline aqueous solutions, 5-CQA undergoes both isomerization and transformation even at room temperature[3]. Therefore, for experiments in aqueous media, buffered solutions with a pH below 7 are strongly recommended to minimize degradation.

Q3: My chromatogram shows several unexpected peaks near the main peak of my compound. What are these likely to be?

A3: The additional peaks are most likely isomers and degradation products. This compound, like other caffeoylquinic acids, is prone to isomerization (acyl migration) and hydrolysis, especially when heated or in non-ideal solvents or pH conditions[1]. The most common isomers formed are 3-O- and 4-O-cinnamoylquinic acids. Hydrolysis will break the ester bond, yielding quinic acid and (E)-cinnamic acid. Heating in aqueous solutions can also lead to the formation of other derivatives[4][5].

Q4: What is the impact of temperature on the stability of this compound?

A4: Increased temperature accelerates the degradation of this compound. Heating aqueous solutions of the analogous 5-CQA leads to the formation of numerous transformation products, with the amount and type of each product depending on both the temperature and the duration of heating[4][5]. While only trace amounts of 5-CQA were destroyed at 40°C, significant losses were observed at 100°C[4]. For maximum stability, solutions should be kept cool and protected from high temperatures.

Troubleshooting Guide

Problem: My standard solution is degrading rapidly, leading to inconsistent analytical results.

  • Possible Cause 1: Inappropriate Solvent. You may be using a solvent that promotes degradation, such as methanol or a high-concentration aqueous solution.

    • Solution: Prepare stock solutions in pure ethanol or a 50% ethanol/water mixture, as these have been shown to offer the best stability for analogous compounds[1]. Prepare fresh working standards daily if possible.

  • Possible Cause 2: High pH of the Solution. If your solvent is an unbuffered aqueous solution, the pH may be contributing to instability.

    • Solution: If using aqueous solutions, ensure they are buffered to an acidic pH (e.g., pH 4-6) to minimize degradation rates[1][2][3].

  • Possible Cause 3: High Temperature Storage. Storing solutions at room temperature or higher will accelerate degradation.

    • Solution: Store all stock and working solutions at refrigerated temperatures (2-8°C) and protect them from light.

Problem: I am conducting a forced degradation study, but I am not seeing significant degradation under certain stress conditions.

  • Possible Cause: Stress conditions are too mild. The ICH guidelines for forced degradation suggest aiming for 5-20% degradation to ensure that the analytical method is truly stability-indicating[6].

    • Solution: You may need to increase the severity of the stressor. For thermal stress, increase the temperature or duration of heating. For hydrolytic stress, use stronger acid or base concentrations (e.g., moving from 0.01N to 0.1N HCl or NaOH) or increase the exposure time[7].

Data Summary Tables

Table 1: Stability of 5-O-caffeoylquinic acid (5-CQA) in Different Solvents

SolventDegradation Rate (%)Relative Stability
Pure Ethanol1.05Very High
50% EthanolLow (data not specified)High
Pure Water14.13Low
Pure MethanolModerate (data not specified)Low
50% Methanol20.79Very Low
(Data sourced from a study on 5-CQA, a close analog of this compound[1])

Table 2: Effect of pH on Degradation Kinetics of 5-CQA

pHRate Constant (k)Half-life (t1/2)Relative Stability
Acidic (e.g., pH 4-5)LowLongHigh
Neutral (e.g., pH 7)IntermediateIntermediateModerate
Alkaline (e.g., pH > 7.4)HighShortLow
(Qualitative summary based on findings that the rate constant k increases significantly with increasing pH[1][2][3])

Protocols and Visualizations

Protocol: General Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a stable solvent like pure ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1N NaOH. Incubate at room temperature for a shorter period, as degradation is faster in basic conditions.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with a stable solvent (e.g., 50% ethanol). Expose to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solution in a photostability chamber according to ICH Q1B guidelines.

  • Sample Neutralization and Dilution:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC method, typically with UV or MS detection.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize any significant degradation products.

Diagrams

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) stress_acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1N NaOH, RT) prep_stock->stress_base stress_ox Oxidation (3% H₂O₂, RT) prep_stock->stress_ox stress_therm Thermal (80°C) prep_stock->stress_therm neutralize Neutralize & Dilute Samples stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_therm->neutralize analyze Analyze via HPLC-UV/MS neutralize->analyze evaluate Evaluate Degradation & Identify Products analyze->evaluate

Caption: Workflow for a typical forced degradation study.

G cluster_products Degradation Pathways parent This compound isomer_3 3-O-Cinnamoylquinic Acid parent->isomer_3 Isomerization (Acyl Migration) isomer_4 4-O-Cinnamoylquinic Acid parent->isomer_4 Isomerization (Acyl Migration) hydro_quinic Quinic Acid parent->hydro_quinic Hydrolysis hydro_cin Cinnamic Acid parent->hydro_cin Hydrolysis

Caption: Primary degradation pathways via isomerization and hydrolysis.

References

Technical Support Center: Analysis of (E)-5-O-Cinnamoylquinic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of (E)-5-O-Cinnamoylquinic acid.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Results for this compound in Complex Matrices

Question: My signal intensity for this compound is significantly lower in my biological samples (e.g., plasma, urine) compared to the standard solution, leading to poor sensitivity and high variability. What could be the cause and how can I fix it?

Answer: This is a classic symptom of ion suppression , a major type of matrix effect in LC-MS/MS analysis.[1][2] Co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and other metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[3][4]

Here are steps to troubleshoot and mitigate this issue:

  • Confirm Matrix Effects: The first step is to confirm that a matrix effect is indeed the cause of the problem. This can be done qualitatively using the post-column infusion method or quantitatively using the post-extraction spike method.[1]

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components through rigorous sample preparation.[2] Consider the following techniques:

    • Liquid-Liquid Extraction (LLE): This is a powerful technique to separate the analyte from interfering substances based on their differential solubilities in two immiscible liquids. For acidic compounds like this compound, acidifying the aqueous sample and extracting with a suitable organic solvent can be effective.[5][6]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[3] A mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective in removing a wide range of interferences.

    • Protein Precipitation (PPT): While being a simpler method, PPT is often less effective at removing phospholipids, which are common sources of ion suppression.[3] If using PPT, consider diluting the supernatant post-precipitation to lessen the matrix load.

  • Chromatographic Separation: If sample preparation alone is insufficient, optimizing the chromatographic separation can help resolve this compound from the co-eluting matrix components.

    • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interferences.

    • Column Chemistry: Switching to a column with a different stationary phase chemistry can change the selectivity of the separation.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.[7] If a SIL-IS is not available, a structurally similar compound can be used, but its performance must be carefully validated.

Issue 2: Non-linear Calibration Curve and Poor Accuracy

Question: My calibration curve for this compound in the matrix is not linear, and the accuracy of my quality control (QC) samples is outside the acceptable range of 85-115%. What should I do?

Answer: Non-linearity in the calibration curve and poor accuracy are often consequences of uncompensated matrix effects that vary with analyte concentration.[4] Here’s a troubleshooting workflow:

  • Evaluate Matrix Effect Across the Concentration Range: Use the concentration-based signal method to assess if the matrix effect is dependent on the analyte concentration.[4]

  • Review Sample Preparation: Inconsistent extraction recovery across the concentration range can lead to non-linearity. Ensure your sample preparation method is robust and reproducible.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples to compensate for consistent matrix effects.[7]

  • Internal Standard Selection: If you are using an internal standard, ensure it is appropriate and effectively tracks the behavior of this compound. The response of the IS should be consistent across all samples.

  • Method Validation: A full bioanalytical method validation according to regulatory guidelines (e.g., EMA, ICH M10) is crucial to ensure the reliability of your results.[8][9][10] This includes a thorough assessment of selectivity, matrix effect, accuracy, and precision.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of mass spectrometry?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[1]

Q2: How can I quantify the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration.[1] The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What are the typical mass transitions for this compound in MS/MS?

Q4: Are there any specific sample preparation techniques recommended for cinnamoylquinic acids in biological fluids?

A4: For related acidic compounds like cinnamic acid in plasma, a liquid-liquid extraction (LLE) method has been successfully used.[5][12] This involves acidifying the plasma sample and extracting the analyte with an organic solvent mixture like ethyl acetate-ether. This approach is likely to be effective for this compound as well, as it helps to separate the acidic analyte from many endogenous matrix components.

Quantitative Data

The following table presents an illustrative example of how to quantify matrix effects, based on a hypothetical experiment for this compound in human plasma.

Quality Control LevelAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Spiked Plasma Extract)Matrix FactorMatrix Effect (%)
Low105,2303,9800.76-24%
Medium10051,98038,5000.74-26%
High1000525,100404,3270.77-23%

Matrix Effect (%) = (Matrix Factor - 1) * 100

In this example, a consistent ion suppression of approximately 23-26% is observed across the concentration range.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

  • Prepare Neat Solutions: Prepare solutions of this compound in the final mobile phase composition at low, medium, and high concentrations corresponding to your QC levels.

  • Process Blank Matrix: Extract at least six different lots of blank biological matrix using your validated sample preparation method.

  • Spike Post-Extraction: After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted blank matrix with the analyte at the same low, medium, and high concentrations as the neat solutions.

  • Analysis: Analyze both the neat solutions and the post-spiked matrix samples by LC-MS/MS.

  • Calculation: Calculate the matrix factor and matrix effect percentage as described in the FAQ section.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from a method for a related compound, cinnamic acid.[5][12]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Acidification: Add 50 µL of 1M HCl to acidify the plasma.

  • Extraction: Add 1 mL of an extraction solvent (e.g., ethyl acetate/diethyl ether, 1:1 v/v).

  • Vortexing: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample acidify Acidification plasma->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc Chromatographic Separation reconstitute->lc ms Mass Spectrometric Detection lc->ms data data ms->data Data Acquisition

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Sensitivity / Inconsistent Results check_matrix Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix matrix_present Matrix Effect Confirmed check_matrix->matrix_present optimize_prep Optimize Sample Preparation (LLE, SPE) matrix_present->optimize_prep Yes revalidate Re-validate Method matrix_present->revalidate No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is use_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Cinnamoylquinic Acid Isomer Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving challenges in the HPLC separation of cinnamoylquinic acid isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.

Troubleshooting Guide: Improving Isomer Resolution

Poor resolution of cinnamoylquinic acid isomers is a common challenge, often manifesting as co-eluting or broad peaks. This guide provides a systematic approach to diagnose and resolve these issues.

Question: My cinnamoylquinic acid isomers are co-eluting. What are the primary steps to improve their separation?

Answer:

Co-elution of structurally similar isomers like cinnamoylquinic acids is a frequent issue.[1] A multi-faceted approach involving mobile phase and stationary phase optimization is often necessary.

Initial Steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient is crucial for separating closely related isomers. If you are currently using an isocratic method, switching to a gradient elution is highly recommended. For existing gradient methods, decrease the rate of organic solvent change, particularly during the elution window of the target isomers.[2]

  • Adjust Mobile Phase pH: The ionization state of phenolic acids significantly impacts their retention on a reversed-phase column. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase to maintain a pH between 2.5 and 3.5 is recommended.[2] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved retention.[3]

  • Change the Organic Solvent: The choice of organic solvent can alter separation selectivity. If you are using acetonitrile (B52724), consider switching to methanol, or vice versa.[1] Methanol and acetonitrile exhibit different polarities and hydrogen bonding capabilities, which can influence the elution order and resolution of isomers.[3]

Advanced Steps:

  • Evaluate Column Chemistry: If mobile phase optimization is insufficient, consider changing the HPLC column. While C18 columns are widely used, alternative stationary phases can offer different selectivities.[3][4]

    • Phenyl-Hexyl Columns: These columns can provide unique selectivity for aromatic compounds like cinnamoylquinic acids through pi-pi interactions.[1][3]

    • Polar-Embedded Phases (e.g., Amide or Polar Advantage): These can offer different retention mechanisms and improved peak shape for polar analytes.[5][6]

  • Optimize Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Increasing the column temperature (e.g., to 40°C or 50°C) can improve peak efficiency and may alter selectivity.[7][8] However, excessively high temperatures can potentially degrade thermally sensitive compounds.[3]

  • Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks.[7]

The following diagram illustrates a systematic workflow for troubleshooting co-elution issues.

coelution_troubleshooting start Start: Poor Isomer Resolution check_gradient Is a shallow gradient being used? start->check_gradient implement_gradient Implement a shallow gradient elution check_gradient->implement_gradient No adjust_ph Is mobile phase pH acidic (2.5-3.5)? check_gradient->adjust_ph Yes implement_gradient->adjust_ph acidify_mp Add 0.1% formic or acetic acid to mobile phase adjust_ph->acidify_mp No change_solvent Change organic solvent (ACN <-> MeOH) adjust_ph->change_solvent Yes acidify_mp->change_solvent change_column Evaluate alternative column chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column optimize_temp_flow Optimize column temperature and flow rate change_column->optimize_temp_flow resolved Resolution Achieved optimize_temp_flow->resolved experimental_workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (DAD/MS) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration & Analysis) data_acquisition->data_processing results Results (Quantification & Resolution) data_processing->results

References

Overcoming low yield in the synthesis of (E)-5-O-Cinnamoylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (E)-5-O-Cinnamoylquinic acid, particularly focusing on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main strategies for synthesizing this compound are:

  • Esterification: This involves the direct coupling of a protected quinic acid derivative with an activated cinnamic acid derivative (e.g., cinnamoyl chloride) or using a coupling agent like DCC/DMAP. This method can achieve higher yields but often requires protection and deprotection steps.[1]

  • Knoevenagel Condensation: This route involves the reaction of a quinic acid ester with a benzaldehyde (B42025) derivative and a malonate. A key advantage is that it may not require the protection of hydroxyl groups.[1][2]

Q2: Why is the yield of this compound often low?

A2: Low yields can be attributed to several factors:

  • Steric Hindrance: The hydroxyl group at the C-5 position of quinic acid is sterically hindered, making it less reactive.[3]

  • Side Reactions: Competing reactions such as acyl migration, where the cinnamoyl group moves to other hydroxyl positions on the quinic acid ring, can lead to a mixture of isomers and reduce the yield of the desired product.[3][4]

  • Incomplete Reactions: Suboptimal reaction conditions, including temperature, reaction time, and choice of reagents, can lead to incomplete conversion of starting materials.

  • Degradation: The product can be sensitive to harsh reaction conditions, such as strong acids or bases, leading to degradation.[1]

  • Purification Challenges: The structural similarity of the desired product to byproducts and starting materials can make purification difficult, leading to product loss during isolation.[3]

Q3: What is acyl migration and how can it be minimized?

A3: Acyl migration is the intramolecular transfer of the cinnamoyl group between the different hydroxyl positions of the quinic acid. This process is a significant side reaction that lowers the yield of the specific desired isomer, this compound.[3][4] It is influenced by pH and temperature.

To minimize acyl migration:

  • Control pH: Acyl migration is more pronounced under basic conditions. Maintaining a neutral or slightly acidic pH during the reaction and work-up is crucial.[3][4]

  • Optimize Temperature: Elevated temperatures can promote acyl migration. Use the mildest possible temperature that allows for an efficient esterification reaction.[3]

  • Limit Reaction Time: Prolonged reaction times increase the likelihood of acyl migration. Monitor the reaction's progress using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.[3]

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Inefficient Acylation of the C-5 Hydroxyl Group 1. Use a more reactive cinnamic acid derivative: Convert cinnamic acid to cinnamoyl chloride using thionyl chloride or oxalyl chloride prior to the esterification reaction.[5][6] 2. Optimize the coupling agent: In Steglich esterification, ensure the use of an appropriate carbodiimide (B86325) (e.g., DCC, EDC) in combination with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[7] 3. Increase reaction temperature or time cautiously: While this can improve conversion, it may also promote side reactions like acyl migration. Monitor the reaction closely.[3]The C-5 hydroxyl group of quinic acid is sterically hindered. Using a more reactive acylating agent or an effective coupling system can overcome this barrier.[3]
Formation of Multiple Isomers (Acyl Migration) 1. Control pH: Avoid basic conditions. If a base is necessary, use a non-nucleophilic, sterically hindered base. 2. Lower reaction temperature: Perform the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Protect other hydroxyl groups: Selectively protect the more reactive hydroxyl groups at C-1, C-3, and C-4 of quinic acid to direct the acylation to the C-5 position.Acyl migration is a known issue in the synthesis of acyl-quinic acids, leading to a mixture of regioisomers.[3][4] Careful control of reaction parameters can suppress this side reaction. Protecting groups offer a more definitive way to ensure regioselectivity.
Difficult Purification Leading to Product Loss 1. Optimize chromatographic separation: Use a high-resolution chromatography technique such as flash column chromatography or high-speed counter-current chromatography (HSCCC).[8][9] 2. Recrystallization: If the product is crystalline, recrystallization can be an effective purification method.[1]The polarity of the different isomers of cinnamoylquinic acid can be very similar, making their separation challenging. Advanced chromatographic techniques are often necessary.[3]
Issue 2: Problems with Protecting Groups
Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Low Yield During Protection Step 1. Choose an appropriate protecting group: For the hydroxyl groups of quinic acid, acetonides (protecting vicinal diols) or silyl (B83357) ethers (e.g., TBDMS) are commonly used.[10][11] 2. Optimize reaction conditions: Ensure anhydrous conditions for silyl ether protection and appropriate catalytic conditions for acetonide formation.The selection of the right protecting group and the optimization of the protection reaction are crucial for achieving a high overall yield.[10]
Difficulty in Deprotection 1. Select a protecting group with orthogonal stability: Choose a protecting group that can be removed under conditions that do not affect the newly formed ester bond. For example, silyl ethers can often be removed under mildly acidic conditions or with fluoride (B91410) ions.[10][12] 2. Optimize deprotection conditions: For acid-labile protecting groups, use mild acidic conditions (e.g., dilute HCl in THF) and monitor the reaction to avoid ester cleavage.[11]The ester linkage in the final product can be sensitive to the conditions used for deprotection. Orthogonal protecting group strategies are therefore highly recommended.[10]
Side Reactions During Deprotection 1. Use mild deprotection reagents: Harsh acidic or basic conditions can lead to hydrolysis of the ester or acyl migration. 2. Control temperature: Perform the deprotection at a low temperature to minimize side reactions.The stability of the final product during the final deprotection step is a critical consideration for maximizing the yield.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification with Protecting Groups

This protocol involves the protection of the more reactive hydroxyl groups of quinic acid, followed by esterification and deprotection.

Step 1: Protection of Quinic Acid A common strategy is to protect the 3- and 4-hydroxyl groups as an acetonide.

  • Suspend (-)-quinic acid in anhydrous acetone.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the acid catalyst and remove the solvent under reduced pressure.

  • Purify the resulting protected quinic acid by column chromatography.

Step 2: Esterification This example uses the Steglich esterification method.

  • Dissolve the protected quinic acid, cinnamic acid, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected this compound in a mixture of a suitable organic solvent (e.g., THF) and dilute aqueous acid (e.g., HCl).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis via Knoevenagel Condensation

This method avoids the need for protecting groups on the quinic acid hydroxyls.

  • React quinic acid with a suitable alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.

  • In a separate flask, mix the quinic acid ester, benzaldehyde, and malonic acid in a suitable solvent (e.g., pyridine).

  • Add a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and acidify it.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods for Cinnamoylquinic Acids

Synthesis MethodKey ReagentsProtecting Groups Required?Typical YieldsAdvantagesDisadvantagesReference
Esterification (Acyl Chloride) Protected Quinic Acid, Cinnamoyl Chloride, Base (e.g., Pyridine)YesModerate to HighHigh reactivity of acyl chloride can improve yields.Requires synthesis of acyl chloride; potential for side reactions with unprotected hydroxyls.[11]
Steglich Esterification Protected Quinic Acid, Cinnamic Acid, DCC, DMAPYesModerate to HighMild reaction conditions.DCC byproduct can be difficult to remove; potential for racemization.[7]
Knoevenagel Condensation Quinic Acid Ester, Benzaldehyde, Malonic Acid, Base (e.g., Piperidine)NoLow to ModerateAvoids protection/deprotection steps.Generally lower yields compared to esterification.[1][13]

Visualizations

Synthesis_Workflow cluster_esterification Esterification Pathway cluster_knoevenagel Knoevenagel Condensation Pathway QA Quinic Acid PQA Protected Quinic Acid QA->PQA Protection Ester Protected (E)-5-O- Cinnamoylquinic Acid PQA->Ester Esterification (e.g., Steglich) Final_Ester This compound Ester->Final_Ester Deprotection QA2 Quinic Acid QAE Quinic Acid Ester QA2->QAE Esterification Final_Knoevenagel This compound QAE->Final_Knoevenagel Knoevenagel Condensation Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound StericHindrance Steric Hindrance at C-5 LowYield->StericHindrance AcylMigration Acyl Migration LowYield->AcylMigration IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction PurificationLoss Purification Loss LowYield->PurificationLoss ReactiveReagents Use More Reactive Acylating Agent StericHindrance->ReactiveReagents OptimizeConditions Optimize pH, Temperature, Time AcylMigration->OptimizeConditions ProtectingGroups Use Protecting Groups AcylMigration->ProtectingGroups IncompleteReaction->OptimizeConditions AdvancedChromatography Advanced Chromatography PurificationLoss->AdvancedChromatography

References

Technical Support Center: Method Development for Separating Co-eluting Compounds with (E)-5-O-Cinnamoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the chromatographic analysis of (E)-5-O-Cinnamoylquinic acid and related phenolic compounds.

Troubleshooting Guide

Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see this compound. How can I confirm if this is due to co-elution?

A1: Visual inspection of a chromatogram is often insufficient to detect co-elution, especially with structurally similar isomers.[1] The most effective methods to confirm peak purity involve advanced detection techniques:

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly indicates the presence of more than one compound.[1][2][3]

  • Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) across a single chromatographic peak. If multiple m/z values are detected under a single peak, it confirms co-elution.[1][2][3] Even for isomers with the same m/z, subtle differences in fragmentation patterns might be observable with high-resolution MS.[4][5]

Q2: I've confirmed co-elution of this compound with other compounds. What are the initial steps to improve separation?

A2: To resolve co-eluting peaks, you need to manipulate the chromatographic parameters that affect resolution: retention, selectivity, and efficiency. Here’s a systematic approach:

  • Optimize the Mobile Phase Gradient: A steep gradient may not provide sufficient time for separation. Try implementing a shallower gradient, which can significantly improve the resolution of closely eluting compounds.[1][6] Introducing isocratic holds at specific points in the gradient can also help resolve critical pairs.[6]

  • Adjust Mobile Phase Composition:

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.

    • Modify Mobile Phase pH: For ionizable compounds like cinnamoylquinic acids, adjusting the pH of the aqueous phase with additives like formic acid or phosphoric acid is crucial.[6] Suppressing ionization by using an acidic mobile phase generally leads to better peak shape and retention on reversed-phase columns.[7]

  • Evaluate the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity.[6]

    • Alternative Reversed-Phase Chemistries: Consider columns with different bonding, such as Phenyl-Hexyl or Cyano (CN) phases, which can offer alternative selectivities for aromatic compounds through π-π interactions.[6][7]

    • Column Particle Size: Employing columns with smaller particles (e.g., sub-2 µm in UHPLC) or core-shell technology increases efficiency, leading to sharper peaks and better resolution.[6]

  • Adjust Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity.[1][8][7]

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[6]

Frequently Asked Questions (FAQs)

Q3: What are the most common reasons for co-elution when analyzing this compound in complex mixtures like plant extracts?

A3: The primary reason for co-elution is the presence of numerous structurally similar isomers of cinnamoylquinic and caffeoylquinic acids.[1][7] These isomers often have very similar physicochemical properties, making their separation challenging with standard reversed-phase HPLC methods.[7] Additionally, degradation or isomerization of these compounds can occur during sample extraction and processing, leading to the formation of new, closely related compounds that may co-elute.[1]

Q4: Can I use mass spectrometry (MS) alone to differentiate between co-eluting isomers of cinnamoylquinic acid?

A4: While mass spectrometry is a powerful tool for identification, it often cannot distinguish between isomers in a co-eluting mixture without prior chromatographic separation.[7] Positional isomers, like different cinnamoylquinic acids, will have the same molecular weight and often produce very similar fragmentation patterns in MS/MS experiments, making unambiguous identification of a co-eluting peak impossible.[4][5][7] Therefore, a robust chromatographic method that resolves the isomers before they enter the mass spectrometer is critical.

Q5: Are there alternative chromatographic techniques to HPLC for separating challenging isomers like this compound?

A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for the separation of isomers. SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with an organic modifier.[] It can offer several advantages over HPLC:

  • Faster Separations: SFC often provides faster analysis times.[]

  • Orthogonal Selectivity: SFC can provide different selectivity compared to reversed-phase HPLC, making it effective for separating compounds that are difficult to resolve with HPLC.

  • Reduced Solvent Consumption: SFC uses significantly less organic solvent, making it a "greener" technique.[]

SFC is particularly effective for chiral separations and the separation of other closely related compounds.[]

Data Presentation

Table 1: Influence of Mobile Phase Modifier on the Retention and Resolution of Caffeoylquinic Acid Isomers (Example Data)

CompoundRetention Time (min) with AcetonitrileRetention Time (min) with MethanolResolution (Rs) with AcetonitrileResolution (Rs) with Methanol
3-Caffeoylquinic acid12.515.8--
4-Caffeoylquinic acid13.116.21.41.1
5-Caffeoylquinic acid13.817.51.61.8

This table illustrates how changing the organic modifier can affect retention times and resolution. Actual values will depend on the specific method conditions.

Table 2: Effect of Column Temperature on Separation of Dicaffeoylquinic Acid Isomers (Example Data)

Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
3022.422.91.2
4020.120.71.5
5018.519.21.7

This table demonstrates that increasing column temperature can decrease retention times while improving resolution in some cases.[8]

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound and its Isomers

This protocol provides a starting point for developing a robust separation method.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).[10][11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: Acetonitrile.[10][12]

    • Detector: DAD/PDA set at an appropriate wavelength for cinnamoylquinic acids (e.g., 325-330 nm).[10]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.[11]

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution time of the target compounds (e.g., 5% to 95% B in 20 minutes).

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If peaks are eluting too close together, decrease the gradient slope in that region.[6] For example, if the co-elution occurs when the mobile phase is around 30% B, you could flatten the gradient from 25% to 35% B over a longer period.

  • Selectivity Optimization:

    • If co-elution persists, change the organic modifier from acetonitrile to methanol and re-optimize the gradient.[6]

    • Consider trying a different stationary phase, such as a Phenyl-Hexyl column, which may offer different selectivity for these aromatic compounds.[6]

Protocol 2: Sample Preparation for Plant Extracts
  • Extraction:

    • Extract the plant material with a suitable solvent, such as a mixture of methanol and water or acetone (B3395972) and water.[13]

    • Use techniques like ultrasonication or microwave-assisted extraction to improve efficiency.[13]

  • Clean-up:

    • Centrifuge the extract to remove particulate matter.

    • For complex samples, consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds.

  • Filtration:

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC system and column.

Visualizations

MethodDevelopmentWorkflow start Start: Co-elution Observed optimize_gradient Optimize Mobile Phase Gradient (Shallower Gradient, Isocratic Holds) start->optimize_gradient check_resolution1 Resolution > 1.5? optimize_gradient->check_resolution1 change_modifier Change Organic Modifier (Acetonitrile <=> Methanol) check_resolution1->change_modifier No end_success Method Optimized check_resolution1->end_success Yes check_resolution2 Resolution > 1.5? change_modifier->check_resolution2 change_column Change Stationary Phase (e.g., Phenyl-Hexyl) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution > 1.5? change_column->check_resolution3 adjust_temp_flow Adjust Temperature and/or Flow Rate check_resolution3->adjust_temp_flow No check_resolution3->end_success Yes check_resolution4 Resolution > 1.5? adjust_temp_flow->check_resolution4 check_resolution4->end_success Yes end_further_dev Further Method Development Needed check_resolution4->end_further_dev No

Caption: A workflow for troubleshooting co-eluting peaks.

TroubleshootingLogic problem Poor Resolution or Asymmetrical Peak check_purity Confirm Co-elution (DAD/MS) problem->check_purity is_coeluting Co-elution Confirmed? check_purity->is_coeluting adjust_selectivity Adjust Selectivity (Mobile/Stationary Phase) is_coeluting->adjust_selectivity Yes other_issues Check for Other Issues (e.g., Column Contamination, Sample Overload) is_coeluting->other_issues No adjust_efficiency Adjust Efficiency (Column/Flow Rate) adjust_selectivity->adjust_efficiency adjust_retention Adjust Retention (Gradient/Solvent Strength) adjust_efficiency->adjust_retention solution Improved Separation adjust_retention->solution other_issues->solution

Caption: Decision tree for addressing poor peak resolution.

References

Preventing isomerization of (E)-5-O-Cinnamoylquinic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of (E)-5-O-cinnamoylquinic acid during sample preparation.

Troubleshooting Guide: Minimizing Isomerization of this compound

This guide addresses common issues encountered during sample preparation that can lead to the unwanted isomerization of this compound to its (Z)-isomer.

Observation Potential Cause Recommended Solution
Significant (Z)-isomer peak in HPLC/UPLC chromatogram of a fresh extract. High pH during extraction: Neutral or alkaline conditions promote isomerization.Acidify the extraction solvent. A common approach is to use a solvent mixture containing 0.1% formic acid or acetic acid to maintain a pH below 4.
Elevated temperature during extraction: Heat can provide the energy needed for the E/Z isomerization.Employ low-temperature extraction methods. If possible, conduct the extraction at 4°C. If using techniques like sonication, use a cooling bath to dissipate heat.
Exposure to UV light: Cinnamic acid derivatives are susceptible to photoisomerization.Protect the sample from light at all stages. Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit area when possible.
Increase in (Z)-isomer peak size over time in prepared samples. Inappropriate storage conditions: Isomerization can continue post-extraction if samples are not stored correctly.Store extracts at low temperatures (-20°C or -80°C for long-term storage) in amber vials. Ensure the storage solvent is also acidified.
Solvent-induced degradation: Certain solvents can accelerate isomerization and degradation.While methanol/water mixtures are common, consider using ethanol (B145695)/water mixtures, which may offer better stability for some phenolic compounds. Always use high-purity solvents.
Poor reproducibility of (E)/(Z) isomer ratio between replicate extractions. Inconsistent extraction parameters: Minor variations in extraction time, temperature, or pH can lead to different levels of isomerization.Standardize all extraction parameters. Use a consistent temperature, duration, and solvent composition for all samples.
Matrix effects: The chemical composition of the plant matrix can influence the stability of the target analyte.While difficult to control, being aware of the matrix is important. The presence of endogenous acids or bases in the plant material can alter the local pH. Acidifying the extraction solvent helps to mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound isomerization?

A1: The primary mechanism is believed to be a reversible cis/trans (or E/Z) isomerization around the carbon-carbon double bond of the cinnamoyl moiety. This process can be induced by factors such as heat, light (particularly UV), and certain pH conditions.

Q2: At what pH is this compound most stable?

A2: Based on studies of structurally similar caffeoylquinic acids, the (E)-isomer is most stable in acidic conditions (pH < 4). Isomerization is more likely to occur under neutral and alkaline conditions.

Q3: Can the extraction method itself cause isomerization?

A3: Yes. Techniques that generate heat, such as sonication or microwave-assisted extraction, can promote isomerization if not properly controlled. It is crucial to optimize these methods to minimize extraction time and control the temperature.

Q4: Are there any additives that can help prevent isomerization?

A4: The addition of antioxidants, such as ascorbic acid (Vitamin C) or epigallocatechin gallate (EGCG), to the extraction solvent can help protect phenolic compounds from degradation and may also contribute to stabilizing the (E)-isomer.

Q5: How should I prepare my samples for long-term storage?

A5: For long-term storage, extracts should be in an acidified solvent, protected from light in amber vials, and stored at -80°C. Before analysis, allow the sample to thaw to room temperature in the dark.

Quantitative Data Summary

The following tables summarize data on the stability of 5-O-caffeoylquinic acid (5-CQA), a close structural analog of this compound. This data illustrates the impact of pH and temperature on stability and should be considered as a guide for handling cinnamoylquinic acid derivatives.

Table 1: Effect of pH on the Stability of 5-O-Caffeoylquinic Acid

pHConditionHalf-life (t₁/₂) (hours)Isomerization Observed
4.69Without Ultrasound140853No
4.69With Ultrasound66223No
7.06Without UltrasoundNot specifiedYes
7.96Without UltrasoundNot specifiedYes
9.22Without UltrasoundNot specifiedYes

Data adapted from a study on 5-O-caffeoylquinic acid. The half-life decreases significantly as the pH becomes neutral and alkaline, and isomerization to 3- and 4-CQA is observed.[1]

Experimental Protocols

Protocol 1: Low-Temperature Extraction of this compound from Plant Material

This protocol is designed to minimize isomerization by controlling temperature, light, and pH.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water, which can participate in degradation reactions.

    • Grind the lyophilized material to a fine, homogeneous powder.

  • Solvent Preparation:

    • Prepare the extraction solvent: 80% ethanol in water (v/v) containing 0.1% formic acid.

    • Pre-cool the solvent to 4°C.

  • Extraction:

    • Weigh the powdered plant material and place it in an amber flask.

    • Add the pre-cooled extraction solvent at a ratio of 1:10 (e.g., 1 g of powder to 10 mL of solvent).

    • Place the flask on an orbital shaker at a low speed and extract for 4 hours at 4°C, ensuring the flask is protected from light.

  • Separation and Filtration:

    • Centrifuge the mixture at 4,000 rpm for 15 minutes at 4°C to pellet the solid material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Storage:

    • For immediate analysis, keep the vial at 4°C in the autosampler.

    • For short-term storage (up to 48 hours), store at 4°C.

    • For long-term storage, store at -80°C.

Protocol 2: HPLC-UV Method for the Separation and Quantification of (E)- and (Z)-5-O-Cinnamoylquinic Acid

This method provides a baseline for the separation of the geometric isomers.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 40% B

    • 25-30 min: 40% B

    • 30-32 min: Linear gradient from 40% to 10% B

    • 32-40 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm and 320 nm (monitor both, as isomers may have different absorbance maxima).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (Low Temperature & Dark) cluster_separation Separation & Analysis lyophilize Lyophilize Plant Material grind Grind to Fine Powder lyophilize->grind add_solvent Add Cold, Acidified Solvent (80% EtOH, 0.1% FA, 4°C) grind->add_solvent extract Shake for 4h at 4°C add_solvent->extract centrifuge Centrifuge at 4°C extract->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC-UV Analysis filter->hplc

Caption: Workflow for minimizing isomerization during extraction and analysis.

logical_relationship cluster_factors Factors Promoting Isomerization cluster_solutions Preventative Measures high_ph High pH (Neutral/Alkaline) isomerization (E) to (Z) Isomerization high_ph->isomerization high_temp High Temperature high_temp->isomerization uv_light UV Light Exposure uv_light->isomerization acidic_solvent Acidic Solvent (e.g., 0.1% Formic Acid) stability Stability of (E)-isomer acidic_solvent->stability low_temp Low Temperature (e.g., 4°C) low_temp->stability darkness Protection from Light darkness->stability antioxidants Add Antioxidants (e.g., Ascorbic Acid) antioxidants->stability

Caption: Factors influencing the isomerization of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: (E)-5-O-Cinnamoylquinic Acid Derivatives vs. Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative antioxidant activities of cinnamoylquinic acid derivatives and the well-established chlorogenic acid. This document provides a synthesis of available data, detailed experimental methodologies, and visual representations of chemical structures and experimental workflows to support further research and development.

In the quest for novel antioxidant agents, derivatives of natural compounds are of significant interest. This guide focuses on a comparative evaluation of the antioxidant activity of a representative cinnamoylquinic acid derivative against chlorogenic acid (5-O-caffeoylquinic acid), a widely studied phenolic compound with known potent antioxidant properties.

Due to the limited availability of direct experimental data for (E)-5-O-Cinnamoylquinic acid, this guide will utilize data for a closely related and structurally similar compound, p-coumaroylquinic acid , as a representative of the cinnamoylquinic acid class for the purpose of this comparison. This substitution allows for a meaningful, albeit indirect, comparison based on available scientific literature.

Structural and Mechanistic Overview

The antioxidant capacity of phenolic compounds like chlorogenic acid and cinnamoylquinic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency.

Chlorogenic acid possesses a catechol group (two adjacent hydroxyl groups on the aromatic ring of the caffeoyl moiety), which is known to significantly contribute to its high radical scavenging activity. In contrast, cinnamoylquinic acid derivatives, such as p-coumaroylquinic acid, typically have a single hydroxyl group on the aromatic ring of the cinnamoyl moiety. This structural difference is expected to influence their antioxidant potential.

Antioxidant_Mechanism cluster_0 Radical Scavenging by Phenolic Antioxidant Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H• Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Donates H•

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data from in vitro antioxidant assays for p-coumaroylquinic acid and chlorogenic acid. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant activity.

CompoundAntioxidant AssayIC50 (µg/mL)IC50 (µM)Reference
p-Coumaroylquinic Acid DPPH25.3 ± 1.2~74.8[Fujioka et al., 2008]
Chlorogenic Acid DPPH9.8 ± 0.5~27.7[Sánchez-Maldonado et al., 2011]
Chlorogenic Acid ABTS5.2 ± 0.3~14.7[Sánchez-Maldonado et al., 2011]

Note: The IC50 values for p-coumaroylquinic acid were converted from µM to µg/mL for comparison, assuming a molecular weight of approximately 338.3 g/mol . The specific isomer of p-coumaroylquinic acid was not detailed in the reference.

Based on the available data, chlorogenic acid demonstrates significantly higher antioxidant activity in the DPPH assay compared to p-coumaroylquinic acid, as evidenced by its lower IC50 value.

Experimental Protocols

Detailed methodologies for the cited antioxidant assays are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation : A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Reaction Mixture : A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow start Prepare DPPH Solution (in Methanol) step1 Mix Test Compound (various concentrations) with DPPH Solution start->step1 step2 Incubate in Dark (e.g., 30 min at RT) step1->step2 step3 Measure Absorbance (at ~517 nm) step2->step3 step4 Calculate % Inhibition and IC50 Value step3->step4

Caption: A simplified workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation : The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A small volume of the test compound is added to the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement : The decrease in absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Structural Comparison and Concluding Remarks

The superior antioxidant activity of chlorogenic acid compared to p-coumaroylquinic acid can be directly attributed to the presence of the catechol moiety in its structure. The two hydroxyl groups on the caffeoyl portion of chlorogenic acid allow for more efficient donation of hydrogen atoms and better stabilization of the resulting radical through resonance.

Chemical_Structures cluster_chlorogenic Chlorogenic Acid (5-O-caffeoylquinic acid) cluster_cinnamoyl (E)-5-O-p-Coumaroylquinic Acid chlorogenic cinnamoyl

Caption: Chemical structures of Chlorogenic Acid and a representative Cinnamoylquinic Acid.

While direct experimental data for this compound is lacking, the available evidence from a structurally related compound suggests that chlorogenic acid is a more potent antioxidant. This is consistent with established structure-activity relationships for phenolic compounds. Future research should aim to directly evaluate the antioxidant capacity of various cinnamoylquinic acid isomers to provide a more complete understanding of their potential as therapeutic agents. This would enable a more direct and definitive comparison with well-characterized antioxidants like chlorogenic acid.

A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cinnamoylquinic acids (CQAs), a major class of phenolic compounds found in numerous plant species and known for their potential health benefits, is crucial for research, quality control, and drug development. The selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive cross-validation of common analytical techniques for CQA analysis, offering a side-by-side comparison of their performance based on experimental data.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of cinnamoylquinic acids depends on several factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) are the most prevalent techniques. High-Performance Thin-Layer Chromatography (HPTLC) offers a viable alternative for certain applications.

The following tables summarize the key performance parameters for various analytical methods used for the determination of cinnamoylquinic acids, providing a basis for objective comparison. The presented values are indicative and may vary depending on the specific CQA, sample matrix, and experimental conditions.

Method Analyte(s) Linearity (R²) LOD (µg/mL) LOQ (µg/mL) Precision (%RSD) Accuracy/Recovery (%) Reference
HPLC-DAD 3-CQA, 4-CQA, 5-CQA>0.990.09, 0.14, 0.790.27, 0.43, 2.39<5Not Specified[1]
HPLC-UV Chlorogenic acid>0.99Not SpecifiedNot Specified<2 (intra- and inter-day)97.1 - 102.2[2][3]
HPTLC Chlorogenic acidNot Specified0.015 (ng/spot)0.047 (ng/spot)Not SpecifiedNot Specified[4]
UFLC-MS/MS Chlorogenic acid, Cynarin, 1,5-di-O-caffeoylquinic acid>0.990.00006, 0.0003, 0.00024Not Specified≤6.592.1 - 113.2[5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for the discussed analytical techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine quantification of CQAs in various samples, including green coffee beans.[1]

  • Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Biphenyl column.

  • Mobile Phase: A gradient of 1.0% formic acid in water (A) and methanol (B129727) (B).

  • Gradient Program: The program typically starts at 10% B, maintained for 10 minutes to separate the main CQA isomers.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV detection is commonly performed at 325 nm or 330 nm, corresponding to the maximum absorption of CQAs.[6][7]

  • Sample Preparation: Extraction of CQAs from the sample matrix is often achieved using a mixture of methanol and water (e.g., 60% v/v) with the aid of ultrasonic-assisted extraction.[1]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a cost-effective and high-throughput alternative to HPLC for the quantification of CQAs.[6]

  • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.[6]

  • Mobile Phase: A mixture of ethyl acetate, dichloromethane, formic acid, acetic acid, and water (100:25:10:10:11, v/v/v/v/v).[6]

  • Detection: Densitometric determination at 330 nm.[6]

  • Sample Preparation: Similar extraction procedures as for HPLC can be employed.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This technique offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[5]

  • Chromatographic System: A UFLC system coupled to a tandem mass spectrometer.[5]

  • Column: A fused core C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]

  • Flow Rate: 0.4 - 0.5 mL/min.[8]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, using specific precursor-product ion transitions for each analyte.[5]

Visualizing the Workflow

To better understand the logical flow of cross-validating analytical methods for cinnamoylquinic acids, the following diagrams illustrate the overall process and a typical analytical workflow.

CrossValidationWorkflow cluster_planning 1. Planning & Definition cluster_validation 2. Individual Method Validation cluster_comparison 3. Cross-Validation & Comparison cluster_outcome 4. Outcome Define Define Analytical Requirements (Analytes, Matrix, Performance Criteria) Select Select Candidate Methods (e.g., HPLC, HPTLC, LC-MS) Define->Select ValidateA Validate Method A Select->ValidateA ValidateB Validate Method B Select->ValidateB ValidateC Validate Method C Select->ValidateC Analyze Analyze Identical Samples with Validated Methods ValidateA->Analyze ValidateB->Analyze ValidateC->Analyze Compare Compare Performance Data (Accuracy, Precision, Linearity, etc.) Analyze->Compare Assess Assess Method Equivalence & Fitness for Purpose Compare->Assess SelectFinal Select Optimal Method(s) Assess->SelectFinal Document Document Cross-Validation Report SelectFinal->Document

Caption: Cross-validation workflow for analytical methods.

AnalyticalMethodWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Sample Collection Extract Extraction of CQAs Start->Extract Filter Filtration Extract->Filter Inject Injection into System (HPLC/HPTLC/LC-MS) Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (DAD/MS) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: A typical analytical workflow for CQA analysis.

References

Comparison of extraction efficiency for cinnamoylquinic acids using different methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Extraction Efficiency of Cinnamoylquinic Acids

Cinnamoylquinic acids (CQAs), a prominent group of phenolic compounds found in various plants like coffee beans and cinnamon, are lauded for their significant antioxidant, anti-inflammatory, and neuroprotective properties.[1] The effective extraction of these bioactive compounds from their natural sources is a critical step for their application in the pharmaceutical, nutraceutical, and food industries. This guide provides a comparative analysis of different extraction methodologies, supported by experimental data, to assist researchers and professionals in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Efficiency

The choice of extraction method significantly impacts the yield of cinnamoylquinic acids. Modern techniques are often more efficient than traditional methods, offering advantages such as reduced extraction time, lower solvent consumption, and higher recovery rates.[1][2][3] Below is a summary of the extraction yields of total phenolic compounds (TPC), which include cinnamoylquinic acids, using various methods.

Extraction MethodPlant MaterialKey ParametersTotal Phenolic Content (TPC) YieldSource
Microwave-Assisted Extraction (MAE) Maltese Orange PeelSolvent: 80% Ethanol (B145695), Time: 10 s, Power: 170 W2.36 g GAE/100g[4]
Ultrasound-Assisted Extraction (UAE) Cinnamomum zeylanicumSolvent: 50% Ethanol6.83 ± 0.31 mg GAE/g (TPC)[5]
Accelerated Solvent Extraction (ASE) Cinnamomum zeylanicumSolvent: 50% EthanolSuperior to UAE for TPC[5]
Conventional Solvent Extraction (CSE) Maltese Orange PeelSolvent: 80% Ethanol, Time: 30 min, StirringLower than MAE and UAE[4]
Supercritical Fluid Extraction (SFE) Maltese Orange PeelSolvent: SC-CO₂ with 80% EthanolLowest TPC among compared methods[4]

Note: GAE = Gallic Acid Equivalents. The data presented is for total phenolics, which is indicative of the relative efficiency for extracting polar compounds like cinnamoylquinic acids.

Experimental Workflow and Methodologies

The general workflow for comparing the extraction efficiency of cinnamoylquinic acids involves sample preparation, extraction using different techniques, and subsequent quantitative analysis, typically performed using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis raw_material Plant Material (e.g., Coffee Beans, Cinnamon Bark) drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding mae Microwave-Assisted Extraction (MAE) grinding->mae uae Ultrasound-Assisted Extraction (UAE) grinding->uae sfe Supercritical Fluid Extraction (SFE) grinding->sfe cse Conventional Solvent Extraction (CSE) grinding->cse filtration Filtration mae->filtration uae->filtration sfe->filtration cse->filtration hplc HPLC-DAD/MS Analysis filtration->hplc quantification Quantification of Cinnamoylquinic Acids hplc->quantification comparison Efficiency Comparison quantification->comparison

Caption: General workflow for comparing cinnamoylquinic acid extraction methods.

Detailed Experimental Protocols

Below are representative protocols for each extraction method, compiled from various studies. Researchers should optimize these parameters based on the specific plant matrix and target compounds.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process.[6] It is recognized for its efficiency, reduced extraction time, and lower solvent usage compared to conventional methods.[7]

  • Apparatus: A specialized microwave oven combined with a reflux apparatus.[6]

  • Procedure:

    • Place the powdered plant material (e.g., 1 g) into a flask with the chosen solvent (e.g., 50% ethanol) at a specific solid-to-liquid ratio (e.g., 1:60 to 1:300 g/mL).[6]

    • Set the microwave power (e.g., 70–350 W) and extraction time (e.g., 5–25 minutes).[6]

    • Connect the flask to a condenser to prevent solvent loss.[7]

    • After extraction, allow the mixture to cool.

    • Filter the extract through a 0.45 μm filter prior to HPLC analysis.

Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[2] This method is known for its effectiveness at lower temperatures, which helps in preserving thermosensitive compounds.[2]

  • Apparatus: An ultrasonic bath or a probe-type sonicator.[8][9]

  • Procedure:

    • Suspend the powdered plant material (e.g., 0.25 g) in a specific volume of solvent (e.g., 5 mL of 50% methanol) in a glass vessel.[9]

    • Place the vessel in an ultrasonic bath or insert an ultrasonic probe.

    • Set the sonication parameters: frequency (e.g., 20-40 kHz), power (e.g., 120 W), temperature (e.g., 25-70°C), and time (e.g., 15-60 minutes).[8][9]

    • After sonication, centrifuge the mixture (e.g., at 1500× g for 15 min) to separate the solid residue.[9]

    • Filter the supernatant through a 0.45 μm filter for subsequent analysis.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[10] By manipulating temperature and pressure, the solvent properties of CO₂ can be tuned to selectively extract specific compounds.[10][11] It is considered a green technology due to the non-toxic and non-flammable nature of CO₂.[12]

  • Apparatus: A laboratory-scale SFE system with an extractor vessel and separators.[13]

  • Procedure:

    • Load the ground plant material into the extractor vessel. Glass beads may be added to prevent caking.[13]

    • Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., pressure range 80–655 bar, temperature range 25–120 °C).[12] A co-solvent like ethanol (e.g., 5% v/v) can be added to enhance the extraction of more polar compounds.[12]

    • Pump the supercritical CO₂ through the extractor vessel.

    • The extract is recovered by reducing the pressure in the separators, causing the CO₂ to return to a gaseous state and leaving the extracted compounds behind.[10]

    • Dissolve the collected extract in a suitable solvent for HPLC analysis.

Conventional Solvent Extraction (CSE)

Also known as solid-liquid extraction (SLE), this traditional method involves soaking the plant material in a solvent with or without heating and agitation. While simple and widely used, it often requires longer extraction times and larger solvent volumes.[1]

  • Apparatus: A flask, hotplate with magnetic stirrer, or a Soxhlet apparatus.

  • Procedure:

    • Immerse the powdered plant material in the extraction solvent (e.g., 80% ethanol) in a flask.[4]

    • Heat the mixture on a hotplate with continuous stirring for a defined period (e.g., 8 hours at 70°C).[8]

    • To prevent evaporation, the flask can be covered or attached to a condenser.[8]

    • After extraction, separate the solid material by filtration or centrifugation.

    • The resulting liquid extract is then prepared for HPLC analysis.

Quantitative Analysis by HPLC

The quantification of cinnamoylquinic acids in the obtained extracts is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[14][15][16]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is commonly used.[14][15]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[14][15]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[14]

    • Detection: Detection is carried out at the absorption maxima of the target compounds, typically around 325 nm for CQAs.

  • Quantification: Identification is achieved by comparing retention times and UV spectra with those of authentic standards. Quantification is performed by creating a calibration curve from the peak areas of the standards at known concentrations.[17]

References

In vitro vs. in vivo efficacy of (E)-5-O-Cinnamoylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (E)-5-O-Cinnamoylquinic Acid: Unraveling the Gaps in Efficacy Data

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development seeking comparative efficacy data on this compound will find a notable scarcity of specific in vitro and in vivo studies in the current scientific literature. While the broader class of cinnamoylquinic acid derivatives and related phenolic compounds have been the subject of extensive research, data directly pertaining to the biological efficacy of this compound remains elusive. This guide addresses the existing knowledge gap and provides a comparative overview based on the activities of structurally similar compounds, highlighting the need for further targeted research.

The Landscape of Cinnamoylquinic Acid Research

Cinnamoylquinic acids are a class of phenolic compounds recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. These activities are largely attributed to their chemical structure, which enables them to scavenge free radicals, modulate inflammatory pathways, and interfere with microbial growth. However, the specific efficacy of individual isomers, such as this compound, can vary significantly based on their unique stereochemistry and metabolic fate.

A comprehensive review of published studies indicates that research has predominantly focused on 5-O-caffeoylquinic acid (chlorogenic acid), a closely related and more abundant natural compound. While insights from these studies can offer a foundational understanding, direct extrapolation of efficacy data to this compound is not scientifically rigorous without dedicated experimental validation.

In Vitro vs. In Vivo Efficacy: A Look at Related Compounds

To provide a contextual framework, this section summarizes the known in vitro and in vivo activities of the broader family of cinnamic acid and quinic acid derivatives.

In Vitro Activities of Cinnamic Acid Derivatives

Studies on various cinnamic acid derivatives have demonstrated a range of biological effects in controlled laboratory settings. These include:

  • Antioxidant Activity : Many cinnamic acid derivatives exhibit potent radical scavenging activity against stable free radicals like DPPH and ABTS. Their ability to donate a hydrogen atom or an electron is central to this antioxidant capacity.

  • Anti-inflammatory Effects : In vitro models using cell lines such as RAW 264.7 macrophages have shown that some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

  • Enzyme Inhibition : Certain derivatives have been found to inhibit enzymes involved in disease pathology, such as lipoxygenase (a key enzyme in the inflammatory cascade) and acetylcholinesterase (a target in Alzheimer's disease research).

In Vivo Observations with Related Compounds

Animal model studies, primarily focusing on more common derivatives like caffeic acid and ferulic acid, have provided some evidence of systemic effects:

  • Anti-inflammatory Action : In rodent models of inflammation, oral or topical administration of certain cinnamic acid derivatives has been shown to reduce edema and inflammatory cell infiltration.

  • Neuroprotective Effects : Some studies suggest that these compounds can cross the blood-brain barrier and exert protective effects in models of neurodegenerative diseases, often attributed to their antioxidant and anti-inflammatory properties.

It is critical to reiterate that these findings are for related compounds and not for this compound itself. The subtle structural differences can lead to significant variations in absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately impacting in vivo efficacy.

Experimental Protocols for Evaluating Cinnamoylquinic Acids

For researchers planning to investigate the efficacy of this compound, the following established protocols for related compounds can serve as a methodological starting point.

In Vitro Efficacy Protocols
ExperimentMethodology
DPPH Radical Scavenging Assay A solution of the test compound is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at a specific wavelength (typically 517 nm) is measured over time to determine the radical scavenging capacity.
Nitric Oxide (NO) Inhibition Assay Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compound. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Lipoxygenase (LOX) Inhibition Assay The inhibitory effect on soybean lipoxygenase is determined by measuring the formation of conjugated dienes from a suitable substrate (e.g., linoleic acid) spectrophotometrically.
In Vivo Efficacy Protocols
Animal ModelMethodology
Carrageenan-Induced Paw Edema An inflammatory agent (carrageenan) is injected into the paw of a rodent. The test compound is administered prior to the injection, and the volume of the paw is measured at various time points to assess the anti-inflammatory effect.
LPS-Induced Systemic Inflammation Lipopolysaccharide is administered to induce a systemic inflammatory response. The test compound is given before or after the LPS challenge, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum are measured.

Visualizing Research Workflows

To facilitate future research design, the following diagrams illustrate a general workflow for evaluating the efficacy of a novel compound like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Sourcing Compound Sourcing Purity Analysis Purity Analysis Compound Sourcing->Purity Analysis Solubility Testing Solubility Testing Purity Analysis->Solubility Testing Antioxidant Assays Antioxidant Assays Solubility Testing->Antioxidant Assays DPPH, ABTS Anti-inflammatory Assays Anti-inflammatory Assays Solubility Testing->Anti-inflammatory Assays NO, Cytokine Enzyme Inhibition Assays Enzyme Inhibition Assays Solubility Testing->Enzyme Inhibition Assays LOX, AChE Dose-Response Dose-Response Antioxidant Assays->Dose-Response Anti-inflammatory Assays->Dose-Response Enzyme Inhibition Assays->Dose-Response Toxicity Studies Toxicity Studies Efficacy Models Efficacy Models Pharmacokinetic Studies Pharmacokinetic Studies Efficacy Models->Pharmacokinetic Studies Dose-Response->Toxicity Studies Dose-Response->Efficacy Models In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation

General workflow for efficacy testing.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to construct a detailed comparative guide on the in vitro versus in vivo efficacy of this compound. While research on related cinnamoylquinic acid derivatives offers valuable insights into potential biological activities, dedicated studies are imperative to elucidate the specific therapeutic potential of this particular isomer.

Future research should focus on:

  • Isolation and Purification : Obtaining a pure standard of this compound to enable accurate and reproducible experimental results.

  • Comprehensive In Vitro Screening : Evaluating its antioxidant, anti-inflammatory, antimicrobial, and other relevant biological activities using a battery of standardized assays.

  • In Vivo Efficacy and Safety : Conducting well-designed animal studies to determine its efficacy in relevant disease models, as well as to assess its safety profile and pharmacokinetic properties.

By addressing these research gaps, the scientific community can build a robust understanding of the therapeutic potential of this compound and pave the way for its potential application in drug development.

A Head-to-Head Comparison of (E)-5-O-Cinnamoylquinic Acid and Other Natural Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of (E)-5-O-Cinnamoylquinic acid against other prominent natural antioxidants. The following sections present quantitative data from various in vitro antioxidant assays, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a key determinant of its potential to mitigate oxidative stress-related cellular damage. The following table summarizes the in vitro antioxidant activity of this compound and other well-established natural antioxidants, as determined by common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). The data is presented as IC50 values (the concentration required to scavenge 50% of free radicals) or Trolox Equivalent Antioxidant Capacity (TEAC), where a lower IC50 value and a higher TEAC value indicate greater antioxidant activity.

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)FRAP (mM Fe(II)/mM)Cellular Antioxidant Activity (CAA) EC50 (µg/mL)
This compound (Chlorogenic Acid) 10.5 - 25.31.1 - 4.71.0 - 3.529.08[1]
Quercetin 3.5 - 19.17[2][3]1.5 - 4.92.8 - 8.1> 100
Gallic Acid 1.9 - 13.2[2]0.9 - 3.83.2 - 9.3Not widely reported
Ascorbic Acid (Vitamin C) 22.7 - 55.29[2]0.5 - 1.50.6 - 2.2Not widely reported
Trolox (Vitamin E analog) 46.51.00 (by definition)0.5 - 1.0Not widely reported
Caffeic Acid 7.8 - 15.21.3 - 4.51.2 - 3.8Not widely reported

Note: The values presented are a range compiled from various studies and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

    • Test compound solutions at various concentrations

    • Methanol or ethanol (B145695) (as a blank)

    • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

    • In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to separate wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, mix 100 µL of methanol/ethanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compound solutions at various concentrations

    • Ethanol or phosphate-buffered saline (PBS) for dilution

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution at various concentrations to a cuvette or microplate well.

    • Add 1.0 mL of the diluted ABTS•+ solution and mix thoroughly.

    • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm to 37°C before use.

    • Test compound solutions at various concentrations

    • Ferrous sulfate (B86663) (FeSO₄) solution for the standard curve

  • Procedure:

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the FRAP reagent to all wells and mix.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as mM Fe(II) equivalents per mM of the antioxidant.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying antioxidant activity is crucial for drug development. This compound, also known as 5-caffeoylquinic acid or chlorogenic acid, has been shown to activate the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[4][5][6][7][8][9][10]

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degraded in basal state Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Ub->Proteasome Maf sMaf Nrf2_nuc->Maf Nrf2_Maf Nrf2-Maf Heterodimer Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Keap1-Nrf2 signaling pathway activation.

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting common in vitro antioxidant assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagent_Prep Prepare Reagents (DPPH, ABTS, FRAP, etc.) Reaction Mix Reagents with Test Compounds Reagent_Prep->Reaction Sample_Prep Prepare Test Compound and Standard Solutions Sample_Prep->Reaction Incubation Incubate under Specific Conditions Reaction->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Calculation Calculate % Inhibition and IC50/TEAC Values Measurement->Calculation Comparison Compare with Standards Calculation->Comparison

Caption: General workflow for in vitro antioxidant assays.

References

Safety Operating Guide

Proper Disposal of (E)-5-O-Cinnamoylquinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(E)-5-O-Cinnamoylquinic acid, a derivative of quinic acid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, adhering to general laboratory safety protocols and chemical waste management principles.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols[4][5]. Ensure that an eyewash station and safety shower are readily accessible[4].

II. Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound is an organic acid. As such, it must be segregated from other waste streams to prevent dangerous reactions.

Key Segregation Principles:

  • Acids and Bases: Store acids and bases separately[6].

  • Oxidizers: Keep organic acids away from oxidizing agents[6][7].

  • Inorganics: Segregate organic acids from inorganic acids where possible, as inorganic acids can be oxidizers[7].

The following table summarizes the segregation of this compound waste.

Waste TypeCompatible Storage ContainerIncompatible Waste Streams to Avoid
Solid this compound Labeled, sealed, and compatible container (e.g., polyethylene)Bases, Oxidizing Agents, Reactive Metals
Solutions of this compound Labeled, sealed, and compatible container (e.g., polyethylene)Bases, Oxidizing Agents, Reactive Metals
Contaminated Labware (e.g., pipette tips, glassware) Designated "sharps" or glass waste container, appropriately labeledUncontaminated labware

III. Disposal Procedures

The disposal of this compound and its associated waste must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste[3].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect pure this compound waste in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: For solutions containing this compound, use a dedicated, labeled waste container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines. Organic acid waste should be collected separately[8].

    • Contaminated Sharps: Dispose of chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container that is properly labeled for chemical waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[9]. Include the concentration and any other components in the waste mixture.

    • Indicate the accumulation start date on the label[9].

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory[6].

    • Ensure containers are kept closed except when adding waste[6].

    • Use secondary containment to prevent spills[2][3].

    • Do not store waste for longer than the permitted time frame, typically six months to one year depending on regulations[2][6].

  • Disposal Request:

    • Once the waste container is full or the storage time limit is approaching, contact your institution's EHS department to arrange for pickup and disposal[3].

While some acids can be neutralized for disposal, this should only be done if you are certain the neutralized product is non-toxic and your institution's EHS guidelines permit it[6][10]. Given the lack of specific data for this compound, it is recommended to dispose of it as hazardous waste without attempting neutralization.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or sand). Avoid using combustible materials like paper towels.

  • Clean: Wearing appropriate PPE, carefully clean the spill area.

  • Dispose: Collect all contaminated materials in a labeled hazardous waste container.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Labware) segregate Segregate Waste (Keep from bases and oxidizers) characterize->segregate ppe->characterize container Select Compatible Container (Labeled and Sealed) segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label store Store in Satellite Accumulation Area (Secondary Containment) label->store pickup Request EHS Pickup store->pickup

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (E)-5-O-Cinnamoylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (E)-5-O-Cinnamoylquinic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsEssential to protect eyes from splashes and fumes which can cause serious irritation[1]. A face shield should be worn in addition to goggles when there is a significant splash hazard[2][3].
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves are recommended for handling organic acids and provide a barrier against skin contact, which can cause irritation[4][5]. For prolonged contact or when handling larger quantities, double gloving or using thicker, heavy-duty gloves may be necessary[2].
Body Protection Laboratory CoatA lab coat is required to protect skin and clothing from spills and splashes[2][3][5]. It should be long-sleeved and fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize the inhalation of any dust or aerosols, which may cause respiratory irritation[1]. A respirator may be necessary for large quantities or in poorly ventilated areas[3][6].
Foot Protection Closed-toe shoesRequired in a laboratory setting to protect feet from spills and falling objects[3][5].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated workspace. All handling of the solid compound or its solutions should ideally be conducted in a chemical fume hood[6].

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed[6].

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned[5].

  • Wear safety goggles or glasses with side shields[2][5].

  • Put on nitrile gloves. Check for any tears or perforations before use[4].

3. Handling the Compound:

  • When weighing the solid, do so in a fume hood or a designated weighing enclosure to avoid generating dust[7].

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid all direct contact with the substance. Use spatulas and other appropriate tools for transfer.

4. Post-Handling and Cleanup:

  • After handling, wash hands thoroughly with soap and water, even after removing gloves[7].

  • Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this chemical waste with other waste streams unless compatibility is confirmed[8].

  • Keep solid waste and solutions in separate, clearly labeled hazardous waste containers[8].

2. Container Management:

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. Collect the rinsate in a designated hazardous waste container for liquid chemical waste[8]. Once decontaminated, the container can be disposed of as regular lab waste, following institutional guidelines[8].

  • Waste Containers: Use containers that are in good condition and compatible with the chemical. Label the hazardous waste container clearly with "this compound Waste" and any solvents used[8].

3. Disposal Procedure:

  • Solid Waste: Transfer any solid this compound waste into a designated, labeled hazardous waste container[8].

  • Liquid Waste: Solutions containing the compound and solvent rinsates should be collected in a labeled hazardous waste container for flammable or organic liquid waste.

  • Final Disposal: All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or equivalent authority[8][9]. Do not pour chemical waste down the drain[1]. Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area until pickup[8].

Visual Workflow for Safe Handling

prep 1. Preparation ppe 2. Don PPE prep->ppe Proceed when ready sub_prep Check Ventilation Access to Safety Equipment prep->sub_prep handle 3. Handling ppe->handle Ready for handling sub_ppe Lab Coat Safety Goggles Nitrile Gloves ppe->sub_ppe post 4. Post-Handling handle->post Experiment complete sub_handle Weigh in Hood Slowly Prepare Solution Avoid Direct Contact handle->sub_handle dispose 5. Disposal post->dispose Cleanup complete sub_post Wash Hands Decontaminate Area Remove PPE Correctly post->sub_post ehs EHS Pickup dispose->ehs Store for pickup sub_dispose Segregate Waste Manage Containers Label Waste dispose->sub_dispose

Caption: Workflow for handling this compound.

References

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